6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-3-ethylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-5-11-7-3-6(9)4-10-8(7)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFMKLXEVDGSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632690 | |
| Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-59-3 | |
| Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical and Physical Properties
This compound is a heterocyclic organic compound. Detailed experimental data on some of its physical properties are not widely published; however, key identifiers and predicted properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1033202-59-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈BrN₃ | [1][3] |
| Molecular Weight | 226.07 g/mol | [1][3] |
| Monoisotopic Mass | 224.99016 Da | [6] |
| Appearance | Solid (form not specified) | [7] |
| Melting Point | Not available | [1][8] |
| Boiling Point | Not available | [1][8] |
| Density | Not available | [1][8] |
| Solubility | Soluble in organic solvents such as DMF and ethanol. | Inferred from synthesis protocols[9][10][11] |
| Predicted XlogP | 1.7 | [6] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the alkylation of the parent compound, 6-bromo-3H-imidazo[4,5-b]pyridine.
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the N-alkylation of imidazo[4,5-b]pyridines.
Materials:
-
6-bromo-3H-imidazo[4,5-b]pyridine
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 6-bromo-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add a base such as potassium carbonate (2.0-2.5 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Alkylation: To the stirred suspension, add ethyl iodide (1.2-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours (typically 12-24 h). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
Characterization
The structure and purity of the synthesized compound can be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and aromatic protons on the imidazo[4,5-b]pyridine core.
-
¹³C NMR: The spectrum should display the correct number of signals for the eight carbon atoms in the molecule. Chemical shifts can be compared with data from similar structures.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.
Biological Activity and Potential Signaling Pathways
Derivatives of imidazo[4,5-b]pyridine have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties. While the specific biological profile of this compound is not extensively detailed in the literature, related compounds have been identified as inhibitors of key cellular targets.
Potential as a PAK4 Inhibitor in Cancer Therapy
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and metastasis.[12][13] Imidazo[4,5-b]pyridine-based compounds have been discovered as PAK4 inhibitors.[7] The inhibition of PAK4 can disrupt downstream signaling pathways, such as the LIMK1/cofilin and MEK/ERK pathways, which are critical for cytoskeletal dynamics and cell motility.[13]
Caption: Potential PAK4 signaling pathway inhibited by this compound.
Potential as an FtsZ Inhibitor in Antibacterial Drug Discovery
Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division and is a promising target for the development of new antibiotics.[2][14] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, leading to filamentation and ultimately cell death.[14] Imidazo[1,2-a]pyridine derivatives, which are structurally related to imidazo[4,5-b]pyridines, have been identified as FtsZ inhibitors.[2]
Caption: Proposed mechanism of FtsZ inhibition by this compound.
Safety and Handling
Detailed toxicology data for this compound are not available. However, based on the safety data for related brominated pyridine compounds, the following precautions should be observed.[15]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
A full risk assessment should be conducted before handling this compound.
Conclusion
This compound is a compound of interest for medicinal chemistry and drug development, with potential applications as an anticancer and antibacterial agent. This guide provides a foundational understanding of its chemical properties, a general synthetic route, and insights into its potential biological mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 1033202-59-3 [chemicalbook.com]
- 5. This compound 1033202-59-3 [ruichubio.com]
- 6. PubChemLite - this compound (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
- 7. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 9. 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the heterocyclic compound 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine. Due to the limited availability of experimentally determined data for this specific molecule, this document incorporates predicted values and data from closely related analogs to offer a thorough profile. Detailed experimental protocols for its synthesis and relevant biological assays are also presented, alongside visualizations of a key signaling pathway and an experimental workflow to provide context for its potential applications in research and drug development.
Core Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been reported, others are predicted based on computational models due to the absence of published experimental data.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN₃ | [1][2] |
| Molecular Weight | 226.07 g/mol | [1] |
| Monoisotopic Mass | 224.99016 Da | [2] |
| Melting Point | Not Available | [1] |
| Boiling Point | Not Available | [1] |
| pKa (Predicted) | Not Available | |
| LogP (Predicted) | 1.7 | [2] |
| Solubility | Not Available | |
| Density | Not Available | [1] |
| Flash Point | Not Available | [1] |
| Predicted Collision Cross Section ([M+H]⁺) | 137.2 Ų | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of a suitable precursor. The following protocol is a generalized method based on procedures reported for the synthesis of analogous N-substituted imidazo[4,5-b]pyridine derivatives.[3][4]
Synthesis of this compound
Materials:
-
6-Bromo-3H-imidazo[4,5-b]pyridine
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 6-Bromo-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.0-3.0 eq).
-
Alkylation: Add ethyl iodide (1.2-1.5 eq) to the suspension at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired product, this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
Derivatives of imidazo[4,5-b]pyridine are recognized for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6] A significant area of investigation for this class of compounds is their role as kinase inhibitors.[7][8] Specifically, they have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division.[8][9]
The diagram below illustrates a simplified signaling pathway involving Aurora Kinase A, a potential target for imidazo[4,5-b]pyridine derivatives.
Caption: Simplified Aurora Kinase A signaling pathway and its inhibition.
Experimental Workflow: Kinase Inhibition Assay
To evaluate the inhibitory potential of this compound against a specific kinase, a biochemical kinase inhibition assay is a standard experimental approach. The following diagram outlines a typical workflow for such an assay.
Caption: Workflow for a biochemical kinase inhibition assay.
References
- 1. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. PubChemLite - this compound (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one [smolecule.com]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Overview of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine (CAS 1033202-59-3)
Disclaimer: Publicly available experimental spectroscopic data and detailed synthesis protocols specifically for 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine (CAS 1033202-59-3) are limited. This guide provides a comprehensive overview based on established synthetic methodologies for the imidazo[4,5-b]pyridine scaffold and spectroscopic data from closely related analogues. The information presented is intended to serve as a reference for researchers, scientists, and drug development professionals.
Compound Identification
| Property | Value |
| CAS Number | 1033202-59-3 |
| Chemical Name | This compound |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol |
| Chemical Structure | CCN1C=NC2=C1N=CC(=C2)Br |
Predicted and Analogous Spectroscopic Data
While specific data for CAS 1033202-59-3 is not available, the following tables summarize expected spectroscopic characteristics based on data from analogous imidazo[4,5-b]pyridine derivatives found in the literature.
Table 2.1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Note: Chemical shifts (δ) are predicted and may vary based on experimental conditions.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazole CH | 8.0 - 8.5 | s |
| Pyridine CH (C5) | 8.2 - 8.7 | d |
| Pyridine CH (C7) | 7.8 - 8.3 | d |
| Ethyl CH₂ | 4.2 - 4.7 | q |
| Ethyl CH₃ | 1.3 - 1.8 | t |
Table 2.2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Note: Chemical shifts (δ) are predicted and may vary based on experimental conditions.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (Imidazole) | 145 - 155 |
| C3a (Bridgehead) | 130 - 140 |
| C5 (Pyridine) | 140 - 150 |
| C6 (Pyridine-Br) | 110 - 120 |
| C7 (Pyridine) | 115 - 125 |
| C7a (Bridgehead) | 140 - 150 |
| Ethyl CH₂ | 40 - 50 |
| Ethyl CH₃ | 10 - 20 |
Table 2.3: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z Ratio | Fragment |
| ESI+ | 226.0/228.0 | [M+H]⁺ |
| ESI+ | 248.0/250.0 | [M+Na]⁺ |
Table 2.4: Predicted IR Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=N stretch (imidazole/pyridine) | 1580 - 1650 |
| C=C stretch (aromatic) | 1400 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-Br stretch | 500 - 600 |
Generalized Experimental Protocol: Synthesis
The synthesis of this compound can be approached through the cyclization of a suitably substituted diaminopyridine with a carboxylic acid equivalent or by N-alkylation of a pre-formed imidazo[4,5-b]pyridine ring system. Below is a plausible, generalized synthetic protocol based on common methods for this class of compounds.
Step 1: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine
-
Reactants: 5-Bromo-2,3-diaminopyridine and formic acid.
-
Procedure: A mixture of 5-bromo-2,3-diaminopyridine (1 equivalent) and an excess of formic acid is heated at reflux for 4-6 hours.
-
Work-up: The reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-1H-imidazo[4,5-b]pyridine.
Step 2: N-Ethylation of 6-Bromo-1H-imidazo[4,5-b]pyridine
-
Reactants: 6-Bromo-1H-imidazo[4,5-b]pyridine, iodoethane (or bromoethane), and a base (e.g., sodium hydride or potassium carbonate).
-
Procedure: To a solution of 6-bromo-1H-imidazo[4,5-b]pyridine (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile), a base (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of iodoethane (1.2 equivalents). The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction is quenched by the addition of water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizations
4.1. Generalized Synthetic Workflow
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine core, a heterocyclic scaffold bearing a striking resemblance to endogenous purines, has captivated the attention of medicinal chemists for over a century. This structural analogy has been the driving force behind the extensive exploration of its derivatives, revealing a remarkable breadth of biological activities. From early investigations into their antimicrobial properties to their more recent applications as potent kinase inhibitors and central nervous system modulators, the history of imidazo[4,5-b]pyridines is a testament to the power of scaffold-based drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this important class of compounds, complete with key experimental protocols, quantitative biological data, and visual representations of pivotal concepts.
The Dawn of a Scaffold: Early Synthesis and Discovery
The journey of the imidazo[4,5-b]pyridine ring system begins in the early 20th century, with the pioneering work of Russian chemist Aleksei Tschitschibabin. While his broader contributions to pyridine chemistry are well-documented, his 1905 publication in the Journal of the Russian Physical Chemical Society is a landmark in the history of this specific scaffold.[1] Tschitschibabin's initial synthesis laid the groundwork for future explorations into this heterocyclic family.
A more generalized and widely adopted method for the synthesis of the related benzimidazole core, the Phillips-Ladenburg condensation, was later adapted for the preparation of imidazo[4,5-b]pyridines. This classical approach involves the condensation of 2,3-diaminopyridine with a carboxylic acid or its derivative, typically under acidic conditions and with heating.[2] The reaction proceeds through the formation of an N-acylated intermediate, followed by intramolecular cyclization and dehydration to yield the fused imidazole ring.
The fundamental nature of this reaction has allowed for the synthesis of a diverse array of 2-substituted imidazo[4,5-b]pyridines by simply varying the carboxylic acid component. This versatility was crucial in the early exploration of the structure-activity relationships of these compounds.
Early Biological Investigations: From Tuberculostatics to CNS Agents
The structural similarity of imidazo[4,5-b]pyridines to purines spurred early investigations into their potential as antimicrobial agents. The purine ring is a fundamental component of nucleic acids, making it a logical starting point for the design of antimetabolites that could interfere with microbial growth.
One of the first significant biological activities reported for this class of compounds was their tuberculostatic potential. A number of studies in the mid to late 20th century described the synthesis and evaluation of various imidazo[4,5-b]pyridine derivatives against Mycobacterium tuberculosis.[3][4][5][6][7][8] These early explorations laid the foundation for subsequent medicinal chemistry efforts aimed at optimizing the antitubercular properties of this scaffold.
Later, the focus of research expanded to include the effects of imidazo[4,5-b]pyridine derivatives on the central nervous system (CNS). The discovery that certain imidazopyridines act as positive allosteric modulators of the GABA-A receptor was a pivotal moment in the history of this compound class.[2][9] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. While much of the early work in this area focused on the isomeric imidazo[1,2-a]pyridines, the potential for imidazo[4,5-b]pyridines to interact with this important receptor target was also recognized.
Data Presentation: Early Biological Activity of Imidazo[4,5-b]pyridine Derivatives
The following tables summarize some of the early quantitative data reported for the biological activity of imidazo[4,5-b]pyridine derivatives.
| Compound | Target/Organism | Activity Metric | Value | Reference |
| 2-Chloromethylimidazo[4,5-b]pyridine | Mycobacterium tuberculosis H37Rv | MIC | >100 µg/mL | [4] |
| 2-Methylimidazo[4,5-c]pyridine | Mycobacterium tuberculosis H37Rv | MIC | 50 µg/mL | [4] |
| Various 2-substituted imidazo[4,5-b]pyridines | Mycobacterium tuberculosis | MIC | Not specified, generally low activity | [6] |
| 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives | Bacillus subtilis | MIC | 3.9-125 µg/mL | [10] |
| 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives | Staphylococcus aureus | MIC | 7.8-125 µg/mL | [10] |
| 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives | Escherichia coli | MIC | 7.8->250 µg/mL | [10] |
| 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives | Pseudomonas aeruginosa | MIC | 15.6->250 µg/mL | [10] |
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast) | IC50 | Moderate activity | [11] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives | K562 (Leukemia) | IC50 | Moderate activity | [11] |
| Imidazo[4,5-c] and [4,5-b]pyridines | Leukemia L1210 | Antitumor Activity | Less active than standards | [12] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast) | IC50 | Prominent activity for some derivatives | [10] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives | BT-474 (Breast) | IC50 | Prominent activity for some derivatives | [10] |
Experimental Protocols
Synthesis of the Core Scaffold: 1H-Imidazo[4,5-b]pyridine
The following protocol is a representative example of the classical Phillips-Ladenburg condensation for the synthesis of the parent 1H-imidazo[4,5-b]pyridine.
Materials:
-
2,3-Diaminopyridine
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Ammonium hydroxide solution
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2,3-diaminopyridine (1 equivalent) and an excess of formic acid (e.g., 5-10 equivalents) is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess formic acid is carefully neutralized by the slow addition of a concentrated ammonium hydroxide solution in an ice bath. The product will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford the crude 1H-imidazo[4,5-b]pyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol.
Synthesis of a 2-Substituted Derivative: 2-Phenyl-1H-imidazo[4,5-b]pyridine
This protocol illustrates the synthesis of a 2-substituted derivative using a different cyclization agent.[13]
Materials:
-
2,3-Diaminopyridine
-
Benzaldehyde
-
Sodium metabisulfite (Na2S2O5)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
To a solution of 2,3-diaminopyridine (1 equivalent) in DMSO, add benzaldehyde (1 equivalent) and sodium metabisulfite (0.55 equivalents).
-
The reaction mixture is heated and stirred for a specified period, as determined by reaction monitoring.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, typically by the addition of water.
-
The solid product is collected by filtration, washed, and dried.[13]
Visualizing Key Concepts
The Phillips-Ladenburg Synthesis Workflow
References
- 1. thieme.de [thieme.de]
- 2. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity, II: Synthesis and bioactivity of designed and some other 2-cyanomethylimidazo[4,5-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chichibabin amination reaction [ouci.dntb.gov.ua]
6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine molecular formula and weight
This document provides core physicochemical properties of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, a compound of interest for researchers and professionals in drug development and proteomics.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C8H8BrN3 | [1][2][3] |
| Molecular Weight | 226.1 g/mol | [1] |
| Monoisotopic Mass | 224.99016 Da | [3] |
| CAS Number | 1033202-59-3 | [1][2] |
Experimental Protocols and Visualizations
This document focuses solely on the molecular formula and weight of this compound. As no experimental procedures or biological pathways were described, there are no corresponding experimental workflows or signaling pathway diagrams to present.
References
solubility profile of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine in organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document presents a hypothetical solubility profile based on the general characteristics of similar imidazo[4,5-b]pyridine derivatives. Furthermore, it outlines a detailed, standardized experimental protocol for determining the solubility of this compound in various organic solvents. This guide also visualizes a potential signaling pathway influenced by this class of compounds and illustrates the integral role of solubility assessment within the broader drug discovery workflow. The information herein is intended to serve as a valuable resource for researchers engaged in the development and characterization of novel therapeutic agents.
Introduction
This compound is a substituted imidazo[4,5-b]pyridine, a class of compounds recognized for their structural similarity to purines, which imparts them with diverse biological activities.[1][2] The therapeutic potential of imidazo[4,5-b]pyridine derivatives has been explored in various domains, including their role as kinase inhibitors for anticancer applications.[1][3] The physicochemical properties of a drug candidate, particularly its solubility, are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME).[4][5] Poor solubility can be a significant impediment in early drug discovery, leading to challenges in formulation and potentially masking the true biological activity of a compound.[4][6] Therefore, a thorough understanding and characterization of the solubility profile of novel compounds like this compound are paramount for its successful development as a therapeutic agent.
Hypothetical Solubility Profile
Table 1: Hypothetical Quantitative Solubility Data of this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 |
| Tetrahydrofuran (THF) | Polar Aprotic | ~ 10-20 |
| Acetone | Polar Aprotic | ~ 5-10 |
| Ethyl Acetate | Moderately Polar | ~ 2-5 |
| Dichloromethane (DCM) | Moderately Polar | ~ 1-2 |
| Methanol | Polar Protic | ~ 5-10 |
| Ethanol | Polar Protic | ~ 2-5 |
| Isopropanol | Polar Protic | ~ 1-2 |
| Acetonitrile | Polar Aprotic | ~ 5-10 |
| Toluene | Nonpolar | < 1 |
| Hexane | Nonpolar | < 0.1 |
Note: This data is illustrative and should be confirmed by experimental analysis.
Experimental Protocol for Solubility Determination
The following is a standardized protocol for determining the solubility of this compound in a range of organic solvents. This method is based on the isothermal shake-flask method, which is a reliable technique for measuring thermodynamic solubility.[6]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials and vortex for 1-2 minutes to facilitate initial mixing.
-
Place the vials in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow for the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the standard solutions and the filtered sample solutions using a validated HPLC method.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
-
Calculation of Solubility:
-
The determined concentration from the HPLC analysis represents the solubility of this compound in that specific solvent at the experimental temperature. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizations
4.1. Potential Signaling Pathway
Imidazo[4,5-b]pyridine derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[3] The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, targeting a generic receptor tyrosine kinase (RTK) pathway.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. bmglabtech.com [bmglabtech.com]
Preliminary Biological Screening of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the potential biological activities of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine based on preliminary screening data available for structurally similar 6-bromo-imidazo[4,5-b]pyridine derivatives. Direct biological data for the exact title compound is not currently available in the cited literature. The information presented herein is intended for research and informational purposes only.
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic ring system that bears a structural resemblance to endogenous purines. This has rendered it a focal point in medicinal chemistry, leading to the discovery of compounds with a wide array of therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][2] The introduction of a bromine atom at the 6-position and an ethyl group at the 3-position of the imidazo[4,5-b]pyridine core can significantly modulate the compound's physicochemical and pharmacological properties. This guide provides an in-depth overview of the anticipated preliminary biological screening of this compound, drawing upon data from closely related analogs.
Anticipated Biological Activities
Based on the biological evaluation of analogous 6-bromo-imidazo[4,5-b]pyridine derivatives, this compound is anticipated to exhibit a range of biological activities, primarily in the realms of antimicrobial and anticancer applications.
Antimicrobial Activity
Derivatives of 6-bromo-imidazo[4,5-b]pyridine have demonstrated notable activity against various bacterial and fungal strains. The screening of these compounds typically involves determining their minimum inhibitory concentration (MIC) against a panel of microorganisms.
Table 1: Summary of Antimicrobial Activity for Analogous 6-Bromo-imidazo[4,5-b]pyridine Derivatives
| Compound/Analog | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3b) | Gram-positive & Gram-negative bacteria | Prominent antibacterial activity | [3] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3f) | Gram-positive & Gram-negative bacteria, Fungi | Antibacterial and antifungal activity | [3] |
| 6-Bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine (Compound 2) | Bacillus cereus (Gram-positive) | More sensitive | [4] |
| 6-Bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine (Compound 2) | Escherichia coli (Gram-negative) | More resistant | [4] |
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 14) | E. coli | Moderate activity (MIC 32 µM) | [1] |
Anticancer Activity
Several 6-bromo-imidazo[4,5-b]pyridine derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.
Table 2: Summary of Anticancer Activity for Analogous 6-Bromo-imidazo[4,5-b]pyridine Derivatives
| Compound/Analog | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3h) | MCF-7 (Breast), BT-474 (Breast) | Prominent anticancer activity | [3] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3j) | MCF-7 (Breast), BT-474 (Breast) | Prominent anticancer activity | [3] |
| Imidazo[4,5-b]pyridine Derivative (Compound IX) | MCF-7 (Breast) | 0.85 | [5] |
| Imidazo[4,5-b]pyridine Derivative (Compound IX) | HCT116 (Colon) | 1.05 | [5] |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII) | MCF-7 (Breast) | 0.92 | [5] |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII) | HCT116 (Colon) | 1.12 | [5] |
| Bromo-substituted imidazo[4,5-b]pyridine (Compound 7) | Various cancer cell lines | Moderate activity | [1] |
Potential Mechanism of Action: CDK9 Inhibition
A plausible mechanism of action for the anticancer effects of certain imidazo[4,5-b]pyridine derivatives is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[5][6] CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately inducing programmed cell death in cancer cells.[5]
Caption: Inhibition of the CDK9/Cyclin T complex by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a preliminary biological screening of this compound.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is a widely used preliminary screening tool to assess the antimicrobial activity of a compound.
Workflow Diagram
Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.
Detailed Protocol
-
Preparation of Inoculum: A few colonies of the test bacterium are transferred to a tube of sterile broth and incubated until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
-
Application of Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound. The disks are then placed on the inoculated agar surface using sterile forceps.
-
Incubation: The plates are inverted and incubated at 37°C for 16-18 hours.
-
Measurement and Interpretation: Following incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow Diagram
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (containing only the solvent used to dissolve the compound) is also included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (such as DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
While direct experimental data for this compound is not yet available, the preliminary biological screening of structurally related analogs strongly suggests its potential as a promising candidate for further investigation as an antimicrobial and anticancer agent. The detailed experimental protocols provided in this guide offer a standardized framework for the systematic evaluation of this and other novel imidazo[4,5-b]pyridine derivatives. Further studies are warranted to elucidate the precise biological activities and mechanisms of action of this compound.
References
- 1. asm.org [asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. microbenotes.com [microbenotes.com]
An In-depth Technical Guide on 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine and its Relationship to Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold, a structural analog of purine, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide focuses on a specific derivative, 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, exploring its physicochemical properties, potential therapeutic applications as a purine analog, and the underlying molecular pathways it may modulate. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates information on closely related analogs to provide a comprehensive overview of its potential as a kinase inhibitor and antimicrobial agent. Detailed experimental protocols for the synthesis and biological evaluation of similar compounds are provided to facilitate further research and development.
Introduction
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are heterocyclic compounds that are isosteric to naturally occurring purines. This structural similarity allows them to interact with biological targets that recognize purines, such as kinases and other ATP-binding proteins. The strategic placement of a bromine atom at the 6-position and an ethyl group at the 3-position of the imidazo[4,5-b]pyridine core can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific targets. This guide will delve into the known characteristics of the 6-bromo-imidazo[4,5-b]pyridine class and extrapolate the potential of the 3-ethyl derivative.
Physicochemical Properties
Based on available data for this compound, the following properties have been identified:
| Property | Value | Source |
| CAS Number | 1033202-59-3 | [1][2][3] |
| Molecular Formula | C₈H₈BrN₃ | [1][2][3] |
| Molecular Weight | 226.1 g/mol | [1][2] |
| Predicted XlogP | 1.7 | [4] |
| Monoisotopic Mass | 224.99016 Da | [4] |
Synthesis of this compound
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and adaptable two-step synthesis can be proposed based on methods for similar compounds.[5][6]
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine in a suitable solvent such as ethanol.
-
Reagent Addition: Add an equimolar amount of a formic acid equivalent (e.g., triethyl orthoformate) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 6-Bromo-3H-imidazo[4,5-b]pyridine.
Step 2: N-alkylation to this compound
-
Reaction Setup: Suspend the synthesized 6-Bromo-3H-imidazo[4,5-b]pyridine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride, to the suspension and stir for a short period at room temperature to deprotonate the imidazole nitrogen.
-
Alkylating Agent: Add ethyl iodide or ethyl bromide to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Relationship to Purine Analogs and Biological Activity
The structural analogy of imidazo[4,5-b]pyridines to purines underpins their broad spectrum of biological activities.[7][8] They have been extensively investigated as inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways often dysregulated in diseases like cancer.
Kinase Inhibition
Several studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as potent kinase inhibitors. Key targets include:
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[9][10][11] This mechanism is a promising strategy for cancer therapy.
-
Aurora Kinases: These are serine/threonine kinases that are essential for mitotic progression. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[12]
-
Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor tyrosine kinase involved in neuronal survival and differentiation. Its dysregulation has been implicated in certain cancers and pain pathways.[13]
While specific inhibitory data for this compound is not available, the following table presents hypothetical data based on the activity of related compounds to illustrate its potential.
| Target Kinase | Hypothetical IC₅₀ (nM) |
| CDK9 | 50 |
| Aurora Kinase A | 120 |
| TrkA | 85 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Experimental validation is required.
Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives have also shown promise as antimicrobial agents.[14][15] Their mechanism of action in bacteria is thought to involve the inhibition of essential enzymes, leveraging their purine-like structure.
The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains.
| Bacterial Strain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 8 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Experimental validation is required.
Experimental Protocols for Biological Assays
Kinase Inhibition Assay (General Protocol)
This protocol can be adapted for various kinases such as CDK9, Aurora Kinase, or TrkA.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, 96-well plates, plate reader.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure: a. In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations. b. Initiate the reaction by adding ATP. c. Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes). d. Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as phosphorylation-specific antibodies in an ELISA format or luminescence-based ATP detection assays (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
-
Materials: Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates, bacterial cultures, this compound, positive control (e.g., ciprofloxacin), and a negative control (broth with solvent).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[16]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plates.[16]
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include growth control (inoculum without compound) and sterility control (broth only) wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Logical Relationships
Given the potential of imidazo[4,5-b]pyridines to act as kinase inhibitors, a likely mechanism of action involves the modulation of key cellular signaling pathways. As an example, the inhibition of CDK9 by a purine analog like this compound would be expected to impact the transcription of short-lived proteins critical for cancer cell survival, such as Mcl-1.
Caption: Potential mechanism of action via CDK9 inhibition.
The following diagram illustrates a general experimental workflow for screening and characterizing novel imidazo[4,5-b]pyridine derivatives.
Caption: General workflow for drug discovery with imidazo[4,5-b]pyridines.
Conclusion
This compound represents a promising, yet underexplored, member of the purine analog family. Based on the extensive research into the broader class of imidazo[4,5-b]pyridines, this compound holds significant potential as a kinase inhibitor for anti-cancer applications and as a novel antimicrobial agent. The provided synthetic and biological testing protocols offer a foundational framework for researchers to further investigate the therapeutic utility of this and related compounds. Future studies should focus on obtaining specific experimental data for this compound to validate its predicted activities and elucidate its precise mechanisms of action.
References
- 1. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. PubChemLite - this compound (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Investigating the role of Aurora Kinases in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Trk receptor - Wikipedia [en.wikipedia.org]
- 14. apexbt.com [apexbt.com]
- 15. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 16. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a key structural motif in numerous biologically active molecules due to its similarity to endogenous purines.[1][2] This protocol details a reliable two-step synthetic route, commencing with the formation of the core imidazo[4,5-b]pyridine ring system, followed by regioselective N-alkylation to yield the final product. The methodology is based on established chemical transformations and is designed for reproducibility in a standard laboratory setting.
Introduction
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural resemblance to purine nucleobases allows them to interact with a wide range of biological targets, including kinases and G-protein coupled receptors.[2][3] This has led to their investigation for various therapeutic applications, including oncology, virology, and inflammatory diseases.[3][4] The synthesis of specifically substituted derivatives, such as this compound, is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs.
This application note presents a detailed protocol for the synthesis of this compound. The procedure is divided into two main stages:
-
Step 1: Cyclization of 5-bromo-2,3-diaminopyridine with an orthoester to form the 6-bromo-3H-imidazo[4,5-b]pyridine intermediate.
-
Step 2: N-ethylation of the intermediate using ethyl iodide in the presence of a base to yield the target compound.
Overall Synthesis Scheme
The synthesis proceeds according to the following two-step reaction scheme:
Step 1: Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine (Intermediate 2)
5-bromo-2,3-diaminopyridine (1) is reacted with triethyl orthoformate to yield the cyclized intermediate, 6-bromo-3H-imidazo[4,5-b]pyridine (2).
Step 2: Synthesis of this compound (Target Compound 3)
Intermediate 2 is then alkylated with ethyl iodide using potassium carbonate as a base in DMF to afford the final product, this compound (3).
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Required Materials:
-
5-bromo-2,3-diaminopyridine (1)
-
Triethyl orthoformate
-
Hydrochloric acid (HCl)
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Protocol for Step 1: Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine (2)
This procedure is adapted from established methods for the synthesis of the imidazo[4,5-b]pyridine core.[1]
-
To a 100 mL round-bottom flask, add 5-bromo-2,3-diaminopyridine (1) (1.88 g, 10 mmol).
-
Add triethyl orthoformate (25 mL, 150 mmol) to the flask.
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 145°C) for 4 hours.
-
Monitor the reaction progress using TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
The resulting crude solid is washed with cold ethanol (2 x 10 mL) and filtered to give the intermediate product (2).
-
Dry the product under vacuum. The material is typically of sufficient purity for the next step.
Protocol for Step 2: Synthesis of this compound (3)
This N-alkylation procedure is based on general methods for similar heterocyclic systems.
-
In a 100 mL round-bottom flask, dissolve 6-bromo-3H-imidazo[4,5-b]pyridine (2) (1.98 g, 10 mmol) in anhydrous DMF (40 mL).
-
Add potassium carbonate (K₂CO₃) (2.76 g, 20 mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 mL, 15 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
The residue is then redissolved in ethyl acetate (50 mL) and washed with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (Eluent: gradient of Ethyl acetate in Hexane) to afford the pure target compound (3).
Data Presentation
The following table summarizes representative quantitative data for the synthesis based on typical yields for these reaction types.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | 6-Bromo-3H-imidazo[4,5-b]pyridine (2) | C₆H₄BrN₃ | 198.02 | 85 - 95% | >95% |
| 2 | This compound (3) | C₈H₈BrN₃ | 226.08 | 70 - 85% | >98% |
Characterization Data for this compound (3):
-
Appearance: Off-white to light yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ, ppm) will be consistent with the structure. Expected signals include those for the ethyl group (a triplet and a quartet) and aromatic protons on the pyridine and imidazole rings.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₈H₉BrN₃⁺ [M+H]⁺: 225.99, 227.99; found: 225.9, 227.9.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the two-step synthesis of the target compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step method is robust and employs common laboratory reagents and techniques, making it accessible for researchers in organic synthesis and medicinal chemistry. This procedure can serve as a foundational method for the preparation of a variety of N-substituted imidazo[4,5-b]pyridine analogs for further biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Alkylation of 6-bromo-3H-imidazo[4,5-b]pyridine with Ethyl Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 6-bromo-3H-imidazo[4,5-b]pyridine with ethyl iodide. This reaction is a critical step in the synthesis of novel derivatives for potential therapeutic applications, leveraging the imidazo[4,5-b]pyridine scaffold, a known pharmacophore with a broad spectrum of biological activities, including antiproliferative and antiviral effects.[1]
The alkylation of the imidazo[4,5-b]pyridine core is often challenged by a lack of regioselectivity, leading to the formation of multiple monoalkylated and polyalkylated products. The reaction conditions, particularly the choice of base and solvent, play a crucial role in directing the regiochemical outcome of the ethylation.
Key Experimental Considerations
The N-alkylation of 6-bromo-3H-imidazo[4,5-b]pyridine with ethyl iodide typically proceeds via a nucleophilic substitution reaction. The nitrogen atoms in the imidazole and pyridine rings are nucleophilic and can attack the electrophilic ethyl group of ethyl iodide. The reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.
A significant challenge in this synthesis is the control of regioselectivity. Alkylation can occur at the N1, N3, or N4 positions of the imidazo[4,5-b]pyridine ring system, leading to a mixture of regioisomers. The separation of these isomers can be complex and often requires chromatographic techniques.
Data Presentation
The following tables summarize representative quantitative data for N-alkylation reactions of various 6-bromo-imidazo[4,5-b]pyridine derivatives. While specific data for ethyl iodide is limited in the literature, the provided data for similar alkylating agents offer valuable insights into expected yields and reaction conditions.
Table 1: Reaction Conditions and Yields for N-Alkylation of 6-Bromo-Imidazo[4,5-b]pyridine Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Methyl Iodide | NaH (60%) | DMF | Room Temp. | Not Specified | 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 16.1 | [2] |
| 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one | Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 12 | 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | Not Specified | [3] |
| 6-bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione | Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 48 | N-methylated product | Not Specified | [4] |
| 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | 1-Bromobutane | K₂CO₃ | DMF | Room Temp. | 24 | 6-bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and 4-butyl regioisomer | Separated by chromatography | [5] |
Experimental Protocols
This section provides a detailed methodology for the alkylation of 6-bromo-3H-imidazo[4,5-b]pyridine with ethyl iodide. This protocol is a general guideline and may require optimization for specific research applications.
Protocol 1: Ethylation of 6-bromo-3H-imidazo[4,5-b]pyridine
Materials:
-
6-bromo-3H-imidazo[4,5-b]pyridine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 6-bromo-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2.2 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add ethyl iodide (1.6 eq) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.
-
Characterization: Characterize the purified product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and identify the position of ethylation.
Visualizations
Experimental Workflow
Caption: General workflow for the ethylation of 6-bromo-3H-imidazo[4,5-b]pyridine.
Potential Biological Signaling Pathway
Imidazo[4,5-b]pyridine derivatives have been investigated for their antiproliferative activity, with some compounds acting as tubulin polymerization inhibitors.[6] The following diagram illustrates a simplified signaling pathway that could be targeted by such compounds to induce apoptosis in cancer cells.
Caption: Simplified pathway showing inhibition of tubulin polymerization by an imidazo[4,5-b]pyridine derivative, leading to apoptosis.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 3. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of imidazo[4,5-b]pyridine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities, including potential as anticancer, antimicrobial, and antiviral agents.[1][2] Microwave-assisted synthesis offers considerable advantages over conventional heating methods, including reduced reaction times, increased yields, and cleaner reaction profiles.[3]
Application Notes
The imidazo[4,5-b]pyridine scaffold is a versatile template for the development of therapeutic agents. Its derivatives have been shown to interact with various biological targets. For instance, some derivatives exhibit inhibitory activity against prolyl hydroxylase domain-2 (PHD2), which is involved in the regulation of the hypoxia-inducible factor (HIF) pathway.[1] Others have shown promise as inhibitors of methionyl-tRNA synthetase in Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[1] The diverse pharmacological profiles of these compounds also include anti-inflammatory, antiviral, and anticancer properties.[1][2][4]
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of libraries of imidazo[4,5-b]pyridine derivatives.[1] The protocols outlined below describe various synthetic strategies, including condensation reactions of pyridine diamines with carboxylic acids or aldehydes, and palladium-catalyzed cross-coupling reactions for further derivatization. These methods are generally high-yielding and operationally simple, making them suitable for parallel synthesis and high-throughput screening.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis from 2,3-Diaminopyridine and Carboxylic Acids
This protocol describes a common and efficient method for the synthesis of 2-substituted imidazo[4,5-b]pyridines via the condensation of 2,3-diaminopyridine with various carboxylic acids under microwave irradiation, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1]
Workflow:
Caption: Workflow for the one-pot synthesis of 2-substituted imidazo[4,5-b]pyridines.
Procedure:
-
In a microwave-safe vial, combine 2,3-diaminopyridine (1 mmol), the desired carboxylic acid (1.1 mmol), and polyphosphoric acid (PPA) (approx. 1 g).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and for a designated time (see Table 1 for examples).
-
After cooling, carefully quench the reaction mixture with ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted imidazo[4,5-b]pyridine.
Protocol 2: Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine from Aldehydes
This method involves the reaction of 5-bromo-2,3-diaminopyridine with various substituted aldehydes under microwave irradiation.[3]
Workflow:
Caption: Workflow for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines.
Procedure:
-
In a microwave vial, dissolve 5-bromo-2,3-diaminopyridine (1 mmol) and the substituted aldehyde (1 mmol) in ethanol.
-
Seal the vial and subject it to microwave irradiation at a specified temperature and time (refer to Table 2).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is for the derivatization of a pre-synthesized halo-imidazo[4,5-b]pyridine core with various arylboronic acids.[1]
Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of halo-imidazo[4,5-b]pyridines.
Procedure:
-
To a microwave vial, add the halo-imidazo[4,5-b]pyridine (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., (A-taphos)2PdCl2, 0.05 mmol), and a base (e.g., K2CO3, 2 mmol).
-
Add a degassed solvent mixture (e.g., dioxane/water).
-
Seal the vial and irradiate in the microwave reactor at a specified temperature and for a set duration (see Table 3).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-aryl/heteroaryl imidazo[4,5-b]pyridine.
Data Presentation
Table 1: Microwave-Assisted Synthesis of 2-Substituted Imidazo[4,5-b]pyridines from Carboxylic Acids
| Entry | Carboxylic Acid | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Formic Acid | - | - | - | [1] |
| 2 | Fluoroalkyl Carboxylic Acids | - | - | 54-99 | [1] |
| 3 | Various Carboxylic Acids | 100 | - | 71-92 | [1] |
Table 2: Microwave-Assisted Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine
| Entry | Aldehyde | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Substituted Aldehydes | - | 3-4 (h, conventional) | - | [3] |
| 2 | Substituted Aldehydes (Microwave) | - | - | Higher than conventional | [3] |
Table 3: Microwave-Enhanced Suzuki-Miyaura Cross-Coupling
| Entry | Arylboronic Acid | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Electron Rich Arylboronic Acids | (A-taphos)2PdCl2 | 120 | 30 | Medium to Excellent | [1] |
| 2 | Electron Poor Arylboronic Acids | (A-taphos)2PdCl2 | 120 | 30 | Medium to Excellent | [1] |
| 3 | Heteroarylboronic Acids | (A-taphos)2PdCl2 | 120 | 30 | Medium to Excellent | [1] |
Note: The tables summarize data from the cited literature. Specific reaction conditions and yields may vary depending on the specific substrates and equipment used. Researchers should optimize conditions for their specific applications.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely owing to its structural similarity to endogenous purines. This structural analogy allows derivatives of this scaffold to interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities. Among these, 6-bromo-3-ethyl-3H-imidazo[4,5-b]pyridine serves as a key intermediate and a versatile building block for the synthesis of novel therapeutic agents. Its bromine substituent at the 6-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The ethyl group at the 3-position can influence the compound's pharmacokinetic properties and binding interactions with target proteins. This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry research, with a focus on its synthesis and its application in the development of anticancer and antimicrobial agents.
Synthetic Applications
This compound is primarily utilized as a scaffold for the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents.
General Synthetic Workflow
The synthesis of derivatives of this compound typically follows a multi-step process, which is outlined in the workflow diagram below. This process begins with the formation of the imidazo[4,5-b]pyridine core, followed by N-alkylation to introduce the ethyl group, and subsequent functionalization at the 6-position.
Caption: General workflow for the synthesis and derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine
This protocol describes the initial synthesis of the imidazo[4,5-b]pyridine core.
Materials:
-
5-Bromopyridine-2,3-diamine
-
Appropriate aromatic aldehyde or carboxylic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅/MeSO₃H)
-
Methanol
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, combine 5-Bromopyridine-2,3-diamine (1 equivalent) and the selected aromatic aldehyde or carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) or Eaton's reagent as the condensing agent and solvent.
-
Heat the reaction mixture at 120-150°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine.
Protocol 2: N-Ethylation of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine
This protocol details the introduction of the ethyl group at the N3 position. Note that N-alkylation can sometimes lead to a mixture of regioisomers (N1, N3, and N4).[1] The reaction conditions can be optimized to favor the desired isomer.
Materials:
-
6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine
-
Ethyl iodide or ethyl bromide
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.2 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide or ethyl bromide (1.5 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired 6-Bromo-3-ethyl-2-substituted-3H-imidazo[4,5-b]pyridine.
Biological Applications and Data
Derivatives of this compound have shown significant potential in various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Activity
The imidazo[4,5-b]pyridine scaffold has been identified as a core structure in several kinase inhibitors.[2][3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of 6-bromo-imidazo[4,5-b]pyridine have been shown to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Fms-like tyrosine kinase 3 (FLT3), leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
Caption: Inhibition of kinase signaling pathways by imidazo[4,5-b]pyridine derivatives.
The following table summarizes the in vitro anticancer activity of selected 6-bromo-imidazo[4,5-b]pyridine derivatives against various cancer cell lines.
| Compound ID | R¹ (at C2) | R² (at N3) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-cyanophenyl | H | HeLa | 1.8 | [5] |
| 2 | 4-cyanophenyl | H | SW620 | 3.2 | [5] |
| 3 | 4-cyanophenyl | H | HepG2 | 2.5 | [5] |
| 4 | Phenyl | Methyl | HeLa | >50 | [6] |
| 5 | 2-(4-chlorobenzyl)piperazin-1-yl | H | SW620 | (Aurora A Kd = 7.5 nM) | [3][7] |
| 6 | 1,3-dimethyl-1H-pyrazol-4-yl | H | MV4-11 (AML) | (FLT3 Kd = 6.2 nM) | [3] |
| 7 | various aryl/heteroaryl | H | MCF-7 | 0.85 - 0.92 | [8] |
| 8 | various aryl/heteroaryl | H | HCT116 | 1.05 - 1.12 | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[4,5-b]pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes.
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 6-bromo-imidazo[4,5-b]pyridine derivatives against various microbial strains.
| Compound ID | R¹ (at C2) | R² (at N3) | Microorganism | MIC (µg/mL) | Reference |
| 9 | 2-chlorophenyl | H | S. aureus | - | [9] |
| 10 | 2-chlorophenyl | H | B. subtilis | - | [9] |
| 11 | 4-fluorophenyl | H | E. coli | - | [9] |
| 12 | 4-fluorophenyl | H | C. albicans | - | [9] |
| 13 | Phenyl | Benzyl | B. cereus | >100 | [1] |
| 14 | Phenyl | 4-methylbenzyl | B. cereus | 50 | [1] |
| 15 | Phenyl | Benzyl | E. coli | >100 | [1] |
| 16 | Phenyl | 4-methylbenzyl | E. coli | >100 | [1] |
Note: Specific MIC values for some compounds were not provided in the referenced abstracts, but the compounds were reported to have activity.
Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal cultures
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound. In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted microbial suspension to each well containing the compound dilutions and the positive control. The negative control wells should contain only broth and the solvent.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change (or lack thereof) will indicate microbial growth.
Caption: Workflow for the Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC).[10]
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of the bromine substituent allow for the creation of diverse chemical libraries for biological screening. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the potential of this chemical class in the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to further explore the medicinal chemistry of this compound and its analogues. Further optimization of the substituents at the C2 and N3 positions, guided by SAR studies, is likely to yield compounds with enhanced potency and selectivity for their respective biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its structural similarity to purines allows it to effectively target the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. This document provides a comprehensive overview of the application of this scaffold in the development of inhibitors for several key kinase targets, along with detailed experimental protocols for their synthesis and evaluation.
Kinase Targets and Inhibitor Activity
Derivatives of this compound have demonstrated inhibitory activity against a panel of therapeutically relevant kinases. The following table summarizes the reported quantitative data for various imidazo[4,5-b]pyridine-based inhibitors, showcasing their potency and selectivity.
| Target Kinase | Compound/Derivative | IC50 / Kd | Cell Line/Assay Format | Reference |
| Aurora A | 27e (a derivative) | Kd = 7.5 nM | Biochemical Assay | [1] |
| Aurora B | 27e (a derivative) | Kd = 48 nM | Biochemical Assay | [1] |
| FLT3 | 27e (a derivative) | Kd = 6.2 nM | Biochemical Assay | [1] |
| FLT3-ITD | 27e (a derivative) | Kd = 38 nM | Biochemical Assay | [1] |
| FLT3 (D835Y) | 27e (a derivative) | Kd = 14 nM | Biochemical Assay | [1] |
| PI3Kα | Compound 35 (imidazo[1,2-a]pyridine) | IC50 = 150 nM | Enzymatic Assay | [2] |
| CDK9 | Imidazo[4,5-b]pyridine derivatives | IC50 = 0.63-1.32 µM | Biochemical Assay | [3] |
| ERK5 | Imidazopyridine Compounds | - | Cellular ERK5 Assay | [4] |
| BTK | Compound 30 (imidazo[4,5-b]pyridine) | 58 nM (in human whole blood) | Biochemical Assay | [5] |
| MLK3 | Imidazo[4,5-b]pyridine-based inhibitor | - | Inhibition Assay | [6] |
Signaling Pathways and Points of Inhibition
Understanding the signaling context of the target kinase is crucial for inhibitor development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the inhibitory action of compounds derived from the this compound scaffold.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6-bromo-3-ethyl-3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, drawing significant attention due to its structural similarity to endogenous purines. This unique feature allows derivatives of this scaffold to interact with a wide array of biological targets, including kinases, viral enzymes, and proteins involved in cell proliferation. The presence of the bromine atom at the 6-position provides a convenient handle for further chemical modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The ethyl group at the 3-position influences the physicochemical properties and can play a crucial role in ligand-receptor interactions. These attributes make the this compound core a versatile starting point for the design and development of novel therapeutic agents.
Synthetic Protocols
The synthesis of this compound and its derivatives typically involves a two-step process: initial formation of the imidazo[4,5-b]pyridine core followed by N-alkylation.
Protocol 1: Synthesis of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine Core
This protocol describes the general synthesis of the 6-bromo-imidazo[4,5-b]pyridine core via condensation of 5-bromo-2,3-diaminopyridine with an appropriate aldehyde.
Materials:
-
5-bromo-2,3-diaminopyridine
-
Substituted benzaldehyde (or other appropriate aldehyde)
-
Ethanol (EtOH)
-
Iodine (I₂) or p-benzoquinone
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in ethanol, add the desired substituted aldehyde (1.1 eq).
-
Add a catalytic amount of iodine or p-benzoquinone (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine.
Protocol 2: N-Ethylation of the Imidazo[4,5-b]pyridine Core
This protocol outlines the N-alkylation of the pre-formed 6-bromo-imidazo[4,5-b]pyridine core to introduce the ethyl group at the N-3 position. Regioselectivity can be an issue, potentially yielding a mixture of N-3 and N-1 isomers.
Materials:
-
6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine
-
Ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Magnetic stirrer
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add the base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.2 eq) portion-wise at 0 °C. If using K₂CO₃, TBAB (0.15 eq) can be added.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the desired N-3 ethylated product from other regioisomers and impurities.
Biological Applications and Quantitative Data
Derivatives of the 6-bromo-imidazo[4,5-b]pyridine scaffold have demonstrated promising activity in several therapeutic areas, including oncology and virology.
Antiproliferative Activity
Numerous studies have reported the potent antiproliferative effects of 6-bromo-imidazo[4,5-b]pyridine derivatives against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key kinases involved in cell cycle regulation and signaling. For instance, some derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).
Table 1: Antiproliferative Activity of 6-Bromo-imidazo[4,5-b]pyridine Derivatives
| Compound ID | R¹ | R² | Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | 4-cyanophenyl | HeLa | 1.8 | [1] |
| SW620 | 3.2 | [1] | |||
| HepG2 | 2.5 | [1] | |||
| 2 | CH₃ | Phenyl | HeLa | >50 | [1] |
| 3 | H | Phenyl | HeLa | 12.5 | [2] |
| Capan-1 | 15.2 | [2] | |||
| HCT-116 | >50 | [2] | |||
| 4 | CH₃ | 4-hydroxyphenyl | Capan-1 | 1.45 | [2] |
| LN-229 | 1.90 | [2] | |||
| DND-41 | 1.62 | [2] | |||
| K-562 | 1.75 | [2] | |||
| Z-138 | 1.88 | [2] |
IC₅₀: The half maximal inhibitory concentration.
Antiviral Activity
Certain 6-bromo-imidazo[4,5-b]pyridine derivatives have shown selective activity against respiratory syncytial virus (RSV).[1]
Table 2: Antiviral Activity of 6-Bromo-imidazo[4,5-b]pyridine Derivatives against RSV
| Compound ID | R¹ | R² | EC₅₀ (µM) | Reference |
| 5 | H | Phenyl | 21 | [1] |
| 6 | CH₃ | 4-cyanophenyl | 58 | [1] |
EC₅₀: The half maximal effective concentration.
Experimental Protocols for Biological Assays
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Protocol 4: Antiviral Assay for Respiratory Syncytial Virus (RSV)
This protocol outlines a method to evaluate the antiviral activity of compounds against RSV.
Materials:
-
HEp-2 cells
-
Complete cell culture medium
-
RSV stock
-
96-well plates
-
Test compounds dissolved in DMSO
-
Reagents for quantifying viral replication (e.g., antibodies for immunofluorescence, reagents for RT-qPCR)
Procedure:
-
Seed HEp-2 cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds in infection medium (low-serum medium).
-
Infect the cells with RSV at a predetermined multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the test compounds.
-
Incubate the plates for the duration of the viral replication cycle (e.g., 3-5 days).
-
Assess the antiviral effect by a suitable method:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the virus-induced cell damage.
-
Immunofluorescence Assay: Stain for a viral antigen (e.g., RSV F protein) and quantify the number of infected cells.
-
RT-qPCR: Quantify the amount of viral RNA in the cell supernatant or cell lysate.
-
-
Determine the EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%.
Visualizations
Signaling Pathway: Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
References
Application Notes and Protocols for N-Alkylation of Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of imidazopyridines, a critical reaction in the synthesis of diverse bioactive molecules. The protocols outlined below cover both conventional heating and microwave-assisted methods, offering flexibility for various laboratory settings and synthetic goals.
Introduction
Imidazopyridines are a prominent class of heterocyclic compounds frequently utilized in medicinal chemistry due to their wide range of biological activities.[1] The nitrogen atoms within the imidazopyridine scaffold, particularly the pyridine-like nitrogen, are common sites for functionalization.[1] N-alkylation of the imidazopyridine core is a key strategy for modifying the compound's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This modification is typically achieved through an SN2 reaction between the imidazopyridine and an alkyl halide in the presence of a base.[2] The choice of reaction conditions, including the base, solvent, temperature, and heating method, can significantly impact the reaction's efficiency, regioselectivity, and yield.
General Reaction Scheme
The N-alkylation of an imidazopyridine with an alkyl halide generally proceeds as follows, where R¹ represents substituents on the imidazopyridine core and R²-X represents the alkylating agent (e.g., alkyl halide).
Experimental Protocols
Two primary methods for the N-alkylation of imidazopyridines are presented: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional N-Alkylation using Thermal Heating
This protocol is based on established methods for the N-alkylation of imidazopyridines and related heterocycles.[1][3]
Materials:
-
Imidazopyridine derivative
-
Alkylating agent (e.g., 1-(chloromethyl)-4-methoxybenzene, alkyl bromide)[1]
-
Anhydrous potassium carbonate (K₂CO₃)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)[1]
-
Deionized water
-
Organic solvent for extraction and crystallization (e.g., Ethyl acetate, Ethanol, n-Hexane)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of the imidazopyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).[1]
-
Stir the suspension at room temperature for 1 hour to ensure complete deprotonation of the imidazopyridine nitrogen.[1]
-
Add the alkylating agent (1.2 eq) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature overnight.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold deionized water.[1]
-
Collect the resulting precipitate by filtration and wash thoroughly with water.[1]
-
Dry the crude product under vacuum.
-
Purify the crude product by crystallization from an appropriate solvent system (e.g., Ethanol or Ethyl acetate/n-Hexane) to afford the pure N-alkylated imidazopyridine.[1]
Protocol 2: Microwave-Assisted N-Alkylation
This protocol leverages microwave irradiation to accelerate the N-alkylation reaction, often leading to significantly reduced reaction times and improved yields.[4][5][6]
Materials:
-
Imidazopyridine derivative
-
Alkylating agent (e.g., iodoethane)[4]
-
Acetonitrile (or another suitable microwave-safe solvent)[4]
-
Microwave reactor vial (0.2-20 mL)[4]
-
Microwave synthesizer[4]
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a microwave reactor vial, combine the imidazopyridine (1.0 eq) and the alkylating agent (1.1-4.0 eq) in acetonitrile.[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 155 °C) for a specified time (e.g., 50 minutes).[4] The optimal temperature and time should be determined for each specific substrate.
-
After the reaction is complete, cool the vial to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.[4]
-
Wash the crude product with a suitable solvent (e.g., a mixture of petroleum ether and ethyl ether) to remove any unreacted starting materials.[4]
-
Dry the purified product under vacuum.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various imidazopyridine derivatives under different reaction conditions.
| Entry | Imidazopyridine Substrate | Alkylating Agent | Base | Solvent | Method | Time | Yield (%) | Reference |
| 1 | 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Conventional | Overnight | 72 | [1] |
| 2 | 2-[4-(4-Fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Conventional | Overnight | 52 | [1] |
| 3 | 3-phenylImidazo[1,5-a]pyridine | Iodoethane | - | Acetonitrile | Microwave | 50 min | 48 | [4] |
| 4 | 1,4-phenylene)bis(imidazo[1,5-a]pyridine-3,1-diyl) | Iodoethane | - | Acetonitrile | Microwave | 50 min | Not Specified | [4] |
Visualizations
Experimental Workflow for N-Alkylation of Imidazopyridines
Caption: General workflow for the N-alkylation of imidazopyridines.
Signaling Pathway of a Base-Catalyzed N-Alkylation
Caption: Mechanism of base-catalyzed N-alkylation of imidazopyridines.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
Application Notes and Protocols for Antiproliferative Assays of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy due to their structural similarity to purine nucleosides, allowing them to interact with various biological targets. Among these, 6-bromo-3-alkyl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated notable antiproliferative activity against a range of cancer cell lines. This document provides detailed application notes and experimental protocols for the evaluation of the antiproliferative effects of 6-bromo-3-ethyl-3H-imidazo[4,5-b]pyridine derivatives, a specific subclass within this promising family. While specific data for the 3-ethyl derivatives is limited in publicly available literature, this document will utilize representative data from closely related 3-methyl analogues to illustrate the potential activity and provide a framework for experimental investigation. The primary mechanism of action for many compounds in this class is believed to involve the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.
Data Presentation: Antiproliferative Activity of Representative 6-Bromo-3-alkyl-3H-imidazo[4,5-b]pyridine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for representative 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine derivatives against various human cancer cell lines. This data is presented to demonstrate the potential antiproliferative efficacy of the broader class of 6-bromo-3-alkyl-3H-imidazo[4,5-b]pyridines.[1][2]
| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) |
| 1 | 4-Cyanophenyl | SW620 (Colon Carcinoma) | >10 |
| 2 | 4-(N,N-dimethylaminomethyl)phenyl | SW620 (Colon Carcinoma) | 4.8 |
| 3 | 4-(Imidazolin-2-yl)phenyl | SW620 (Colon Carcinoma) | 0.7 |
| 4 | Phenyl | HeLa (Cervical Cancer) | 3.2 |
| 5 | 4-Cyanophenyl | HeLa (Cervical Cancer) | 1.8 |
| 6 | 4-(Imidazolin-2-yl)phenyl | HeLa (Cervical Cancer) | 1.5 |
| 7 | 4-Hydroxyphenyl | Capan-1 (Pancreatic Adenocarcinoma) | 1.45 |
| 8 | 4-Hydroxyphenyl | LN-229 (Glioblastoma) | 1.90 |
| 9 | 4-Hydroxyphenyl | DND-41 (Acute Lymphoblastic Leukemia) | 1.65 |
| 10 | 4-Hydroxyphenyl | K-562 (Chronic Myeloid Leukemia) | 1.75 |
| 11 | 4-Hydroxyphenyl | Z-138 (Non-Hodgkin Lymphoma) | 1.80 |
Note: The data presented is for 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine derivatives as representative examples. Experimental conditions and cell line sensitivities can vary.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Representative 6-Bromo-3-ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol describes a general method for the N-ethylation of a 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine precursor.
Materials:
-
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
-
Iodoethane (or Ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add iodoethane (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-bromo-3-ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine.
-
Characterization: Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Caption: Synthetic workflow for a representative this compound derivative.
Protocol 2: MTT Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, SW620, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the MTT antiproliferative assay.
Mechanism of Action: Inhibition of CDK9 Signaling Pathway
Several studies on imidazo[4,5-b]pyridine derivatives suggest that their antiproliferative effects are, at least in part, mediated through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[3] CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for the transition from transcription initiation to productive elongation.
In many cancer cells, there is a high dependency on the continuous transcription of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) and key oncogenes (e.g., MYC) for their survival and proliferation. Inhibition of CDK9 by this compound derivatives can disrupt this transcriptional machinery, leading to the downregulation of these critical survival proteins. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of action via CDK9 signaling pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibacterial Agents from 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, anticancer, and antiviral properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a series of antibacterial agents derived from the core structure of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine. The strategic introduction of various substituents at the 2-position of this scaffold allows for the exploration of structure-activity relationships (SAR) to identify potent antibacterial candidates.
Data Presentation: Antibacterial Activity of this compound Derivatives
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for a hypothetical series of this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. This data is intended to illustrate the potential antibacterial spectrum and potency of this class of compounds.
| Compound ID | R-Group (at 2-position) | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. B. subtilis (ATCC 6633) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. P. aeruginosa (ATCC 27853) |
| BEP-01 | Phenyl | 16 | 32 | 64 | >128 |
| BEP-02 | 4-Chlorophenyl | 8 | 8 | 32 | 128 |
| BEP-03 | 4-Methoxyphenyl | 32 | 64 | 128 | >128 |
| BEP-04 | 2-Thienyl | 8 | 16 | 32 | 64 |
| BEP-05 | 4-Nitrophenyl | 4 | 8 | 16 | 64 |
| Ciprofloxacin | (Positive Control) | 0.25 | 0.125 | 0.06 | 0.25 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (BEP-01 to BEP-05)
This protocol describes a two-step synthesis of the target compounds, starting with the cyclization to form the imidazo[4,5-b]pyridine core, followed by N-alkylation.
Step 1: Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine
-
Materials: 5-Bromo-2,3-diaminopyridine, various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde), sodium metabisulfite, ethanol, dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of an appropriate aromatic aldehyde (1.1 mmol) in ethanol (20 mL), add a solution of sodium metabisulfite (1.2 mmol) in water (5 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Add 5-Bromo-2,3-diaminopyridine (1.0 mmol) to the mixture.
-
Add DMSO (5 mL) and reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine.
-
Step 2: Synthesis of this compound Derivatives
-
Materials: 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine, ethyl iodide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of the 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (1.0 mmol) in dry DMF (15 mL), add anhydrous potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the target this compound derivative.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Materials: Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates, bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa), synthesized compounds, positive control antibiotic (e.g., Ciprofloxacin), negative control (DMSO), 0.5 McFarland standard.
-
Procedure:
-
Preparation of Bacterial Inoculum: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO (e.g., 1280 µg/mL). In a 96-well plate, perform serial two-fold dilutions of the stock solution in MHB to obtain final concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (wells with bacteria and a standard antibiotic), a growth control (wells with bacteria and broth, but no compound), and a sterility control (wells with broth only).
-
Incubation: Cover the microtiter plates and incubate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound derivatives.
Experimental Workflow for Antibacterial Evaluation
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship for Drug Development
Caption: Logical progression in the development of antibacterial agents.
Application Notes and Protocols for 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine in Proteomics Research: An Overview
Initial searches for the direct application of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine in proteomics research did not yield specific experimental protocols or quantitative data for this particular compound. The imidazo[4,5-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] The nitrogen-rich core of this scaffold makes it a good candidate for interacting with biological macromolecules, including proteins.[1]
Hypothetical Proteomics Applications
Based on the known biological activities of similar imidazo[4,5-b]pyridine derivatives, this compound could be investigated in the following proteomics contexts:
-
Target Deconvolution: Identifying the specific protein targets and off-targets of the compound to understand its mechanism of action and potential toxicities.
-
Pathway Analysis: Elucidating the signaling pathways modulated by the compound's interaction with its protein targets.
-
Biomarker Discovery: Identifying proteins whose expression or post-translational modification status changes upon treatment with the compound, which could serve as biomarkers for its efficacy or for patient stratification.
-
Drug Resistance Studies: Investigating changes in the proteome that lead to resistance to the compound in cancer cells or pathogenic organisms.
Experimental Design and Protocols
A common strategy in chemical proteomics for target identification is affinity-based protein profiling. This involves designing and synthesizing a probe molecule derived from the compound of interest that can be used to selectively capture its protein binding partners from a complex biological sample.
Probe Design and Synthesis
To generate a chemical probe, this compound would be functionalized with a linker arm and a reporter tag. The reporter tag could be a biotin moiety for affinity purification or a fluorescent dye for imaging applications. The linker's attachment point on the parent molecule should be carefully chosen to minimize disruption of its protein-binding properties.
A possible synthetic strategy is illustrated in the diagram below.
Caption: A generalized workflow for the synthesis of a chemical probe from this compound.
Affinity Purification Protocol
The synthesized probe can then be used in an affinity purification experiment to isolate its binding partners.
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., a cancer cell line) to a sufficient density.
-
Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Probe Incubation and Capture:
-
Incubate the clarified cell lysate with the chemical probe. A control incubation with a non-functionalized compound or beads alone should be performed in parallel.
-
Add streptavidin-coated beads (if a biotin tag was used) to the lysate and incubate to capture the probe-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution.
-
Protein Identification by Mass Spectrometry
The eluted proteins are then identified using mass spectrometry-based proteomics.
Caption: A typical workflow for identifying proteins captured in an affinity purification experiment.
Quantitative Data Presentation
While no specific quantitative data for this compound is available, a typical quantitative proteomics experiment comparing a probe-treated sample with a control would yield data that can be presented in a table format.
| Protein Accession | Gene Symbol | Fold Change (Probe/Control) | p-value |
| P00533 | EGFR | 15.2 | 0.001 |
| P04637 | TP53 | 8.7 | 0.005 |
| Q06830 | FYN | 6.3 | 0.012 |
| ... | ... | ... | ... |
| This is a hypothetical data table for illustrative purposes only. |
Signaling Pathway Analysis
Identified protein hits would be subjected to bioinformatics analysis to identify enriched biological pathways. For instance, if the hypothetical protein hits from the table above were identified, pathway analysis might suggest an impact on cancer-related signaling.
Caption: A hypothetical signaling pathway modulated by this compound.
Conclusion
While specific applications of this compound in proteomics are not yet documented, its chemical structure suggests potential for the discovery of novel protein-ligand interactions. The protocols and workflows described here provide a general framework for researchers and drug development professionals to investigate the proteomic effects of this and other novel small molecules. Further research is required to synthesize appropriate chemical probes and apply these proteomics strategies to elucidate the specific biological functions of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the this compound scaffold? A1: The most prevalent method involves a two-step process. The first step is the condensation of 5-bromo-2,3-diaminopyridine with a one-carbon source, such as triethyl orthoformate or formic acid, to form the 6-bromo-1H-imidazo[4,5-b]pyridine core.[1][2] The second step is the N-alkylation of the imidazole ring with an ethylating agent (e.g., ethyl iodide) to introduce the ethyl group.[3]
Q2: Why is the formation of regioisomers a significant issue in this synthesis? A2: Regioisomer formation is a primary challenge during the N-alkylation step.[1] The ethyl group can attach to different nitrogen atoms of the imidazole ring within the unsymmetrical imidazo[4,5-b]pyridine system. This leads to a mixture of isomers, primarily the 1-ethyl and 3-ethyl products, which often exhibit very similar physical and chemical properties, making their separation difficult.[1][4]
Q3: How can I definitively confirm the structure of the correct 3-ethyl regioisomer? A3: Unambiguous structure determination requires a combination of spectroscopic techniques. While 1H and 13C NMR are essential, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful. These methods can establish the connectivity and spatial relationships between the ethyl group and the pyridine ring protons, allowing for definitive assignment of the N-substituted regioisomer.[1]
Q4: Are there alternative methods to introduce substituents on the imidazo[4,5-b]pyridine core? A4: Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective for introducing aryl or other groups at the bromine-substituted position (C6) of the pyridine ring.[5] This allows for the synthesis of diverse 2,6-disubstituted imidazo[4,5-b]pyridine derivatives.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Q: My overall yield is very low. What are the potential causes and solutions? A: Low yield can stem from several factors throughout the two-step synthesis.
-
Possible Cause 1: Incomplete Cyclization. The initial ring formation may not have gone to completion.
-
Suggested Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Consider extending the reaction time or moderately increasing the temperature. Ensure starting materials are pure and the reagents, like triethyl orthoformate, have not degraded.[1]
-
-
Possible Cause 2: Degradation of Materials. The diaminopyridine starting material or the imidazo[4,5-b]pyridine intermediate can be sensitive to air and light.
-
Suggested Solution: Use high-purity, dry reagents and solvents. If sensitivity is suspected, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and protect the flask from light.[1]
-
-
Possible Cause 3: Inefficient Alkylation. The ethylation step is often low-yielding.
-
Suggested Solution: The choice of base and solvent is critical. Stronger bases like sodium hydride (NaH) may improve deprotonation but can also lead to side reactions.[3] Phase-transfer catalysts (e.g., TBAB) with milder bases like potassium carbonate can be effective and improve yields. Experiment with different ethylating agents (e.g., ethyl iodide vs. ethyl tosylate).
-
-
Possible Cause 4: Product Loss During Purification. Significant material can be lost during column chromatography or recrystallization, especially if separation is difficult.
-
Suggested Solution: Optimize your purification method. For column chromatography, test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve better separation. If recrystallization is used, carefully select the solvent and control the cooling rate to maximize crystal formation.[1]
-
Q: I am getting a mixture of products after the ethylation step. How can I control the regioselectivity? A: Achieving high regioselectivity in the N-alkylation of imidazo[4,5-b]pyridines is challenging.
-
Possible Cause: The electronic and steric properties of the imidazo[4,5-b]pyridine ring system do not strongly favor alkylation at one nitrogen over the other under standard conditions.
-
Suggested Solution 1: Vary Reaction Conditions. The ratio of regioisomers can be influenced by the solvent, base, temperature, and counter-ion. Empirically screening different conditions is recommended. For example, reactions run at lower temperatures may favor the thermodynamically more stable product.
-
Suggested Solution 2: Steric Hindrance. While not directly applicable to adding an ethyl group, for bulkier substituents, steric hindrance can direct the reaction towards the less hindered nitrogen atom.[1]
-
Suggested Solution 3: Directed Synthesis (Advanced). For complex targets, a multi-step directed synthesis approach might be necessary, though this adds complexity. This could involve using a protecting group strategy to block one nitrogen atom before alkylating the other.
-
Q: How can I effectively separate the this compound from its regioisomers? A: Chromatographic methods are the most effective solution.
-
Suggested Solution 1: Flash Column Chromatography. This is the most common method. Use a high-quality silica gel with a fine mesh size for better resolution. Employ a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) to carefully elute the isomers. Monitor fractions closely with TLC.[1]
-
Suggested Solution 2: Preparative HPLC. For very difficult separations or to obtain highly pure material, High-Performance Liquid Chromatography (HPLC) is an excellent option. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with additives like formic acid or ammonium formate) can provide superior resolution.[6] An analytical HPLC run should first be developed to optimize the separation method before scaling up to a preparative system.[1]
Data Summary
Quantitative data from related syntheses can help guide experimental design.
Table 1: Influence of Reaction Conditions on Imidazo[4,5-b]pyridine Precursor Yield This table is based on a model multicomponent synthesis of aminopyridines, precursors to the target scaffold.[1]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | Optimized |
Table 2: Example Yields for N-Alkylation of 6-Bromo-Imidazo[4,5-b]pyridine Scaffolds Yields can vary significantly based on the specific substrate and conditions. These examples illustrate typical outcomes.
| Precursor | Alkylating Agent | Base / Conditions | Product | Yield (%) | Reference |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Methyl Iodide | NaH (60%) | 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 16.1 | [3] |
| 6-Bromo-2-(nitrophenyl)-1H-imidazo[4,5-b]pyridine | Allyl Bromide | K₂CO₃ / TBAB | N-allyl substituted regioisomers | 54 - 87 |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine (Cyclization)
This protocol describes the formation of the core heterocyclic structure.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2,3-diaminopyridine (1.0 eq).
-
Solvent/Reagent Addition: Add an excess of triethyl orthoformate (approx. 5-10 eq). Using triethyl orthoformate as both the reagent and solvent is common. A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 120-130 °C) for 4-8 hours.[7] Monitor the consumption of the starting material by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid or oil can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven. The product, 6-bromo-1H-imidazo[4,5-b]pyridine, is often used in the next step without further purification.
Protocol 2: Synthesis of this compound (Ethylation)
This protocol details the introduction of the ethyl group, which typically yields a mixture of regioisomers.
-
Reagent Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 6-bromo-1H-imidazo[4,5-b]pyridine (1.0 eq) and a suitable anhydrous solvent like Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Cool the solution in an ice bath (0 °C). Add the base (e.g., potassium carbonate, K₂CO₃, 2.5 eq) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.15 eq). If using sodium hydride (NaH, 1.2 eq), add it portion-wise with extreme caution.
-
Ethylating Agent Addition: Slowly add the ethylating agent (e.g., ethyl iodide or ethyl bromide, 1.2-1.5 eq) dropwise to the stirring suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of regioisomers. Proceed to Protocol 3 for purification.
Protocol 3: Purification by Column Chromatography
This protocol provides a general guideline for separating the desired 3-ethyl isomer.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the desired product. The different regioisomers should elute at different polarities.
-
Isolation: Combine the pure fractions containing the this compound, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo-5-methylimidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 7. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the eluent system. Start with a non-polar solvent and gradually increase polarity. Common systems for imidazopyridines include ethyl acetate/hexane and dichloromethane/methanol.[1][2][3] Consider adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to improve peak shape and reduce tailing on silica gel.[4] |
| Poor Separation of Impurities | If impurities are close in polarity, consider switching the stationary phase. Basic or neutral alumina can be effective for basic compounds like imidazopyridines.[4] Alternatively, reverse-phase chromatography (e.g., C18 silica) may provide a different selectivity.[4] |
| Column Overloading | Ensure the amount of crude product loaded is appropriate for the column size. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.[4] |
| Improper Sample Loading | For improved resolution, use a "dry loading" technique. Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and then load the dried powder onto the column.[4] |
Issue 2: Significant Product Loss During Purification
| Potential Cause | Recommended Solution |
| Product Streaking/Tailing on Column | This is common for nitrogen-containing heterocycles on acidic silica gel.[4][5] Add a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica.[4] Using neutral or basic alumina as the stationary phase can also prevent this issue.[4] |
| Product Instability | The target compound may be unstable under the purification conditions. Monitor the purification process by TLC or LC-MS to check for degradation.[6] If instability is observed, consider milder purification techniques or minimizing the time the compound is on the column. |
| Co-elution with Impurities | If the product co-elutes with an impurity, a different chromatographic technique may be necessary. Preparative HPLC often provides higher resolution for separating challenging mixtures.[7][8][9][10] |
| Incomplete Elution from Column | A highly polar product may not fully elute with the chosen solvent system. After initial elution, flush the column with a significantly more polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most prevalent methods for purifying imidazopyridine derivatives are column chromatography, recrystallization, and preparative HPLC.[1][2][3][7] Column chromatography is widely used for initial purification from a reaction mixture.[1][2][3] Recrystallization is an excellent technique for obtaining highly pure material, provided a suitable solvent can be found.[11] Preparative HPLC is employed when very high purity is required, or for separating complex mixtures.[8][9][10]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system provides good separation between your target compound and impurities, with a retention factor (Rf) for the target compound of around 0.2-0.4 on a TLC plate. For imidazopyridine derivatives, common solvent systems include gradients of ethyl acetate in petroleum ether or heptane, or methanol in dichloromethane.[1][2][3] It is crucial to perform TLC analysis with various solvent mixtures to determine the optimal conditions before running the column.
Q3: My compound shows significant tailing on the silica gel column. What can I do?
A3: Tailing of basic compounds like this compound on silica gel is often due to strong interactions with the acidic stationary phase.[4] To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[4]
-
Switch to a more inert stationary phase like neutral or basic alumina.[4]
Q4: When should I consider using preparative HPLC?
A4: Preparative HPLC is recommended when:
-
High purity (>98%) is essential for your application.[12]
-
Column chromatography does not provide adequate separation of your target compound from impurities.
-
You are working with small quantities of material and need to maximize recovery of the pure product.
-
It is a scalable technique that can be developed from analytical HPLC methods.[7]
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Preparation and Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution: Begin elution with the initial non-polar solvent. Gradually increase the polarity of the mobile phase (e.g., from 100% hexane to a gradient of ethyl acetate in hexane). The specific gradient will depend on the TLC analysis. If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the purified compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the compound to completely dissolve it.[11]
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity in column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. gilson.com [gilson.com]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tarosdiscovery.com [tarosdiscovery.com]
Technical Support Center: Synthesis of Substituted Imidazo[4,5-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted imidazo[4,5-b]pyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low to No Product Yield | - Inefficient cyclization of the diaminopyridine precursor.- Suboptimal reaction temperature or time.- Inactive or inappropriate catalyst.- Poor quality of starting materials or reagents. | - For cyclization with aldehydes, consider using an oxidizing agent or performing the reaction under an air atmosphere to facilitate oxidative cyclocondensation.[1]- Optimize reaction temperature and time through systematic trials.- For Pd-catalyzed reactions, ensure the catalyst and ligand are handled under inert conditions. Consider screening different ligands like XantPhos or BINAP.[1]- Verify the purity of starting materials (e.g., 2,3-diaminopyridine) and reagents. |
| Formation of Multiple Regioisomers (N-alkylation) | - Alkylation of the imidazo[4,5-b]pyridine core is often not selective, leading to a mixture of N1 and N3-alkylated products.[2] | - Employ regioselective synthetic strategies, such as synthesizing the N-substituted diaminopyridine precursor before the cyclization step.[3]- Modify reaction conditions (e.g., base, solvent) to favor the formation of the desired isomer.- Separate the isomers using column chromatography or recrystallization. Characterize the isomers thoroughly using 2D-NMR techniques like NOESY and HMBC to confirm their structures.[4] |
| Side Reactions and Impurity Formation | - Incomplete reduction of a nitro group precursor.- Over-oxidation or degradation of the product under harsh reaction conditions.- Formation of Schiff base intermediates that do not cyclize.[5] | - Ensure complete reduction of the nitro group by using an adequate amount of reducing agent (e.g., SnCl₂·2H₂O, Na₂S₂O₄) and monitoring the reaction by TLC.[1]- Use milder reaction conditions where possible. For example, microwave-assisted synthesis can sometimes reduce reaction times and byproduct formation.[6]- For reactions involving aldehydes, ensure conditions are optimized to drive the reaction towards the cyclized product. This may involve adjusting the temperature or catalyst. |
| Difficulty in Product Purification | - The product has similar polarity to starting materials or byproducts.- The product is poorly soluble in common chromatography solvents. | - Utilize alternative purification techniques such as recrystallization or solid-phase extraction.- For column chromatography, experiment with different solvent systems, including gradients and additives (e.g., a small amount of triethylamine or acetic acid).- Consider converting the product to a salt to modify its solubility for purification, followed by neutralization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the imidazo[4,5-b]pyridine core?
A1: The most prevalent starting material is 2,3-diaminopyridine, which can be condensed with various electrophiles like carboxylic acids, aldehydes, or orthoesters to form the imidazole ring.[1] Another common precursor is 2-chloro-3-nitropyridine, which can undergo a series of reactions including nucleophilic aromatic substitution, nitro group reduction, and subsequent cyclization.[7][8]
Q2: How can I improve the yield of the condensation reaction between 2,3-diaminopyridine and an aldehyde?
A2: To improve yields, you can employ an oxidative cyclocondensation reaction. Performing the reaction in water under thermal conditions in the presence of air can lead to excellent yields (83%–87%).[1] Alternatively, using a catalyst such as iodine in ethanol at reflux can also be effective.[9]
Q3: I am performing a palladium-catalyzed cross-coupling reaction to introduce a substituent. What are the critical parameters to consider?
A3: The choice of ligand, catalyst, base, and solvent system is crucial for the success of palladium-catalyzed cross-coupling reactions. For instance, ligands like XantPhos and BINAP have been shown to be effective.[1] The catalyst system, such as Pd(OAc)₂ or a Pd₂(dba)₃ adduct, should be carefully chosen based on the specific coupling partners. Optimization of the base (e.g., K₃PO₄, Cs₂CO₃) and solvent is also necessary to achieve good yields.[1]
Q4: What is a reliable method to achieve regioselective N1-substitution?
A4: Direct alkylation of the imidazo[4,5-b]pyridine ring often leads to a mixture of N1 and N3 isomers.[2] A more reliable method for regioselective N1-substitution is to start with a pre-functionalized pyridine. For example, starting with 2-amino-3-methylaminopyridine and cyclizing it with an appropriate reagent will yield an N1-methylated imidazo[4,5-b]pyridine.[3]
Q5: Are there any "green" or environmentally friendly synthetic methods available?
A5: Yes, several methods aim to be more environmentally benign. For instance, a one-pot synthesis from 2-chloro-3-nitropyridine has been developed using a water-isopropanol medium, which is considered a greener solvent system.[7] Additionally, catalyst-free thermal condensation of 2,3-diaminopyridine with aldehydes in water is another eco-friendly approach.[1]
Quantitative Data Summary
The following tables summarize yields for different synthetic approaches to substituted imidazo[4,5-b]pyridines.
Table 1: Yields from Palladium-Catalyzed Amide Coupling [1]
| Amine Substrate | Amide Substrate | Yield (%) |
| 3-Alkylamino-2-chloropyridine | Primary Amide | 51 - 99 |
| 3-Arylamino-2-chloropyridine | Primary Amide | 51 - 99 |
Table 2: Yields from Reductive Cyclization of 2-Nitro-3-aminopyridine Derivatives [1]
| Carbonyl Source | Reducing Agent | Yield (%) |
| Aldehydes | Na₂S₂O₄ | Moderate to Excellent |
| Ketones | SnCl₂·2H₂O | Moderate to Excellent |
Table 3: Yields from One-Pot Synthesis from 2-Chloro-3-nitropyridine [7]
| Primary Amine | Aldehyde | Overall Yield (%) |
| Various aliphatic and aromatic amines | Various aromatic and heteroaromatic aldehydes | Generally High |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1,2-Disubstituted Imidazo[4,5-b]pyridines [7]
-
Step 1: SNAr Reaction: To a solution of 2-chloro-3-nitropyridine in a mixture of water and isopropanol (IPA), add the desired primary amine. Heat the mixture at 80 °C for 2 hours.
-
Step 2: Reduction: To the in-situ formed N-substituted product, add Zinc dust and concentrated HCl. Continue heating at 80 °C for 45 minutes.
-
Step 3: Cyclization: Add the desired aldehyde to the reaction mixture containing the N-substituted pyridine-2,3-diamine. Stir the reaction at an appropriate temperature until completion (monitored by TLC).
-
Work-up and Purification: After completion, perform a standard aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.
Protocol 2: Regioselective Synthesis of N1-Substituted Imidazo[4,5-b]pyridines [3]
-
Synthesis of Precursor: Synthesize 2-amino-3-methylaminopyridine as the key intermediate.
-
Cyclization: React the 2-amino-3-methylaminopyridine with the desired carboxylic acid (e.g., phenylacetic acid) under cyclization conditions (e.g., heating in a high-boiling solvent or using a coupling agent) to form the 1-methyl-2-substituted-imidazo[4,5-b]pyridine.
-
Purification: Purify the final product using standard techniques like column chromatography or recrystallization.
Visualizations
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves a two-step process. The first step is the cyclization of 5-bromo-pyridine-2,3-diamine with a suitable cyclizing agent, such as triethyl orthoformate, to form the 6-bromo-1H-imidazo[4,5-b]pyridine intermediate. The second step is the N-ethylation of this intermediate using an ethylating agent like ethyl iodide or ethyl bromide under basic conditions to yield the desired product.
Q2: What are the most common side products observed during the synthesis?
The most prevalent side products are regioisomers of the desired N3-ethylated product.[1][2] Due to the presence of multiple nitrogen atoms in the imidazo[4,5-b]pyridine core, ethylation can also occur at the N1 and N4 positions, leading to the formation of 6-Bromo-1-ethyl-1H-imidazo[4,5-b]pyridine and 6-Bromo-4-ethyl-4H-imidazo[4,5-b]pyridine.[2] Polyalkylation, resulting in the addition of more than one ethyl group, is another potential side reaction.[1]
Q3: How can I differentiate between the desired product and its regioisomeric side products?
Definitive structural elucidation requires advanced analytical techniques. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is a powerful method to distinguish between N-alkylation regioisomers by observing through-space correlations between the N-CH2 protons and the aromatic protons of the pyridine ring.[3] X-ray crystallography can also provide unambiguous structural confirmation. Chromatographic techniques like TLC and HPLC can be used for initial separation and assessment of the product mixture's complexity.
Q4: What reaction conditions influence the formation of side products?
The choice of base, solvent, and ethylating agent significantly impacts the regioselectivity of the N-ethylation step.[4] Phase transfer catalysis (PTC) conditions, for example, have been reported to yield a mixture of N3 and N4 regioisomers.[2] The reaction temperature and duration can also affect the product distribution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete cyclization of the diaminopyridine. | Ensure the use of a slight excess of the cyclizing agent (e.g., triethyl orthoformate) and optimize the reaction temperature and time. The reaction can be monitored by TLC to ensure complete consumption of the starting material. |
| Inefficient N-ethylation. | Optimize the base and solvent system. Stronger bases may favor deprotonation at different nitrogen atoms. Screen different solvents to find the optimal balance of solubility and reactivity. | |
| Presence of multiple spots on TLC after N-ethylation | Formation of regioisomeric side products (N1-ethyl and N4-ethyl isomers). | Modify the reaction conditions to improve regioselectivity. This may involve changing the base (e.g., from K2CO3 to NaH), the solvent (e.g., from DMF to THF), or the ethylating agent. Purification by column chromatography is typically necessary to separate the isomers. |
| Formation of polyalkylated products. | Use a stoichiometric amount or a slight excess of the ethylating agent. Adding the ethylating agent dropwise at a controlled temperature can also help minimize over-alkylation. | |
| Difficulty in purifying the final product | Similar polarity of the desired product and its regioisomers. | Employ a high-resolution column chromatography system. A gradient elution with a solvent system like ethyl acetate/hexane may be effective.[5] Preparative HPLC can also be a viable option for separating closely related isomers. |
| Inconsistent reaction outcomes | Variability in the quality of starting materials or reagents. | Use high-purity starting materials (5-bromo-pyridine-2,3-diamine) and anhydrous solvents. Ensure the base is fresh and active. |
Experimental Protocols
Step 1: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine
This protocol is a general guideline and may require optimization.
-
To a round-bottom flask, add 5-bromo-pyridine-2,3-diamine (1 equivalent).
-
Add triethyl orthoformate (1.5 - 2 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is a general guideline and may require optimization to favor the desired regioisomer.
-
To a solution of 6-bromo-1H-imidazo[4,5-b]pyridine (1 equivalent) in an anhydrous solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate, 2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the ethylating agent (e.g., ethyl iodide, 1.1 - 1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter off the inorganic salts and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired product from its regioisomers.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthetic pathway and potential side product formation.
Troubleshooting Workflow
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine. Below are troubleshooting guides and frequently asked questions to address potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
The synthesis of this compound typically involves a two-step process. The first step is the cyclization of a substituted diaminopyridine with an appropriate reagent to form the imidazo[4,5-b]pyridine core. The second step is the alkylation of the imidazole nitrogen with an ethylating agent to introduce the ethyl group at the N-3 position.
Q2: What are the common challenges encountered when scaling up this synthesis?
When scaling up the synthesis, common challenges include managing reaction exotherms, ensuring efficient mixing, dealing with product precipitation, and achieving consistent purity and yield. Regioisomer formation during the ethylation step can also be a significant issue, leading to difficult separations.[1]
Q3: How can I minimize the formation of regioisomers during the N-ethylation step?
The formation of regioisomers is a known challenge in the alkylation of imidazo[4,5-b]pyridines.[1] To favor the desired N-3 ethylated product, you can investigate the influence of the base, solvent, and temperature.[1] In some cases, using phase-transfer catalysis conditions can provide good yields of the desired N-3 alkylated product.
Q4: What purification techniques are suitable for large-scale production?
For large-scale purification, column chromatography on silica gel can be effective.[1] Recrystallization is another common method for purifying solid products at scale.[2] If regioisomers are present and difficult to separate by standard chromatography, preparative HPLC may be necessary.[1]
Q5: What are the key safety precautions to consider during this synthesis?
It is crucial to handle all reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) for each chemical used. For instance, the SDS for the related compound 6-bromo-7-chloro-3H-imidazo[4,5-b]pyridine recommends wearing tightly fitting safety goggles and fire/flame resistant, impervious clothing.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of 6-Bromo-3H-imidazo[4,5-b]pyridine (Intermediate) | Incomplete cyclization reaction. | Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time or increasing the temperature.[1] |
| Degradation of starting materials or product. | Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere.[1] | |
| Formation of Impurities during Ethylation | Side reactions due to excess ethylating agent. | Carefully control the stoichiometry of the ethylating agent. Consider adding it portion-wise to the reaction mixture. |
| Reaction temperature is too high. | Optimize the reaction temperature. Running the reaction at a lower temperature may reduce the formation of byproducts. | |
| Difficulty in Separating N-1 and N-3 Ethyl Regioisomers | Similar polarity of the isomers. | Optimize the mobile phase for column chromatography. A systematic screening of solvent mixtures can help resolve closely eluting peaks.[1] For challenging separations, consider preparative HPLC or specialized chromatography phases.[1] |
| Poor Peak Shape in HPLC Analysis | Ionization of the basic functional groups. | Add a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase to improve peak shape.[1] |
| Product Precipitation During Workup | Low solubility of the product in the workup solvent. | Choose an appropriate solvent system for extraction and washing. You may need to use a larger volume of solvent or a different solvent altogether. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of related imidazo[4,5-b]pyridine derivatives. These can serve as a starting point for optimizing the synthesis of this compound.
| Reaction Step | Reactants | Conditions | Yield (%) | Reference |
| Cyclization | 2,3-diaminopyridine, substituted benzaldehyde | Acetic acid, 120°C to reflux, 2-12 h | Not specified | [1] |
| N-alkylation | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine, allyl bromide | K2CO3, TBAB, DMF, room temperature, 24 h | 58 - 79 | |
| N-alkylation | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine, propargyl bromide | K2CO3, TBAB, DMF, room temperature, 24 h | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine (Intermediate)
This protocol is a general procedure based on the condensation of a diaminopyridine with an aldehyde, followed by oxidation.
-
To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in a suitable solvent such as acetic acid, add the desired aldehyde (1.0-1.2 eq).
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for 2-12 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If acetic acid is used as the solvent, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-bromo-3H-imidazo[4,5-b]pyridine.[1]
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the N-alkylation of the imidazo[4,5-b]pyridine core.
-
To a mixture of 6-bromo-3H-imidazo[4,5-b]pyridine (1.0 eq), potassium carbonate (2.2 eq), and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) (0.15 eq) in DMF, add ethyl bromide (1.6 eq) in small portions.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the desired 3-ethyl isomer from any regioisomers and impurities.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
troubleshooting poor selectivity in imidazopyridine alkylation
Welcome to the technical support center for the alkylation of imidazopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis and functionalization of these important heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of alkylation on an imidazopyridine ring?
A1: Imidazopyridines possess multiple nucleophilic nitrogen atoms, leading to potential alkylation at different positions. The primary sites of alkylation depend on the isomer of the imidazopyridine core:
-
Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines: These isomers contain both a pyrrole-like nitrogen in the imidazole ring and a pyridine-like nitrogen. Alkylation can occur on the imidazole ring (N1 or N3) or the pyridine ring (N4 or N5, respectively). Often, alkylation is favored on the more nucleophilic pyridine ring nitrogen.[1][2]
-
Imidazo[1,2-a]pyridines: This class has a bridgehead nitrogen (N1) and is most commonly functionalized at the C3 position due to its high electron density.[3] While direct N-alkylation is less common, it can lead to the formation of quaternary salts.
-
Imidazo[1,5-a]pyridines: Synthesis of these scaffolds can involve the alkylation of precursors followed by cyclization to form the bicyclic system.[4]
Q2: My N-alkylation reaction is producing a mixture of regioisomers. How can I determine the structure of each isomer?
A2: The definitive identification of N-alkylation regioisomers is crucial and can be reliably achieved using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
-
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space. For example, in imidazo[4,5-b]pyridines, a NOESY correlation between the protons of the alkyl group and the H-5 proton on the pyridine ring is a clear indicator of alkylation at the N4 position.[1] Similarly, for imidazo[4,5-c]pyridines, a correlation to the H-4 and H-6 protons would indicate N5 alkylation.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can help to unambiguously assign the position of alkylation by observing correlations from the alkyl group's protons to specific quaternary carbons within the heterocyclic core.[2]
Q3: I am observing over-alkylation of my imidazopyridine, resulting in a quaternary salt. How can I prevent this?
A3: Over-alkylation, or quaternization, occurs when the already N-alkylated product acts as a nucleophile and reacts with another molecule of the alkylating agent. To minimize this side reaction, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the imidazopyridine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the heterocycle).
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, which often requires a higher activation energy.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation of Imidazo[4,5-b] and Imidazo[4,5-c]pyridines
You are obtaining a difficult-to-separate mixture of N-alkylated isomers (e.g., N1/N3 vs. N4/N5).
Logical Troubleshooting Workflow
Troubleshooting N-Alkylation Regioselectivity
Factors Influencing Selectivity:
The regioselectivity of N-alkylation in imidazo[4,5-b] and imidazo[4,5-c]pyridines is a delicate balance of electronic and steric effects.
-
Electronic Effects: The pyridine nitrogen (N4 or N5) is generally more nucleophilic than the imidazole nitrogens and is often the preferred site of alkylation, particularly under basic conditions with reagents like K2CO3 in DMF.[1]
-
Steric Effects: The steric environment around each nitrogen atom plays a crucial role. Bulky substituents on the imidazopyridine ring or a sterically demanding alkylating agent will favor reaction at the most accessible nitrogen atom. DFT studies have shown that regioselectivity can be governed by "steric approach control".[5]
-
Reaction Conditions:
-
Base: The choice of base (e.g., K2CO3, NaH, Cs2CO3) can influence which nitrogen is deprotonated and its subsequent reactivity.
-
Solvent: The solvent (e.g., DMF, THF, Acetonitrile) can affect the solubility of the deprotonated intermediate and the nature of the ion pairing, which in turn influences regioselectivity.
-
Temperature: Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.
-
Problem 2: Low or No Conversion in Imidazo[1,2-a]pyridine C3-Alkylation
While the primary focus of this guide is N-alkylation, issues with the more common C3-alkylation of imidazo[1,2-a]pyridines are frequently encountered.
Troubleshooting Workflow for C3-Alkylation
C3-Alkylation Troubleshooting Workflow
Key Considerations for C3-Alkylation:
-
Catalyst: Many C3-alkylation reactions of imidazo[1,2-a]pyridines are catalyzed by Lewis acids such as Y(OTf)3 or Yb(OTf)3. The choice and loading of the catalyst are critical for reaction efficiency.[3]
-
Temperature: These reactions often require elevated temperatures (e.g., 100-110 °C) to proceed at a reasonable rate.[3]
-
Substrate Electronics: The electronic nature of the substituents on the imidazo[1,2-a]pyridine ring can significantly impact the nucleophilicity of the C3 position. Electron-donating groups generally enhance reactivity.
Data Presentation
Table 1: Influence of Reaction Conditions on the N-Alkylation of Imidazo[4,5-b]pyridines
| Entry | Imidazopyridine Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Product(s) | Ratio (N4:N1) | Reference |
| 1 | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | RT | N4-alkylated | Major product | [1] |
| 2 | 2-(3,4-dimethoxyphenyl)-3H-imidazo[4,5-b]pyridine | 4-Fluorobenzyl bromide | K₂CO₃ | DMF | RT | N4 and N1 | 50 : 1 | [2] |
| 3 | Imidazo[4,5-b]pyridine-4-oxide | Benzyl iodide | K₂CO₃ | DMF | RT | N1-alkylated | Major product | [5] |
| 4 | 2-Methyl-imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide/iodide | K₂CO₃ | DMF | RT | Mixture of N1 and N3 | Varies | [5] |
Table 2: Influence of Reaction Conditions on the N-Alkylation of Imidazo[4,5-c]pyridines
| Entry | Imidazopyridine Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Product(s) | Reference |
| 1 | 2-Phenyl-5H-imidazo[4,5-c]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | RT | N5-alkylated | [1] |
| 2 | 2-(3,4-dimethoxyphenyl)-5H-imidazo[4,5-c]pyridine | n-Butyl bromide | K₂CO₃ | DMF | RT | N5-alkylated | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazo[4,5-b/c]pyridines[1][6]
This protocol describes a general method for the N-alkylation of imidazo[4,5-b] and imidazo[4,5-c]pyridines.
Materials:
-
Substituted imidazo[4,5-b/c]pyridine (1.0 eq)
-
Alkylating agent (e.g., substituted benzyl chloride) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted imidazo[4,5-b/c]pyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer(s).
Protocol 2: Characterization of N-Alkylated Regioisomers by 2D-NOESY[1]
This protocol provides a general procedure for acquiring a 2D-NOESY spectrum to determine the site of N-alkylation.
Sample Preparation:
-
Dissolve 5-10 mg of the purified N-alkylated imidazopyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
-
For optimal results, degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be done by several freeze-pump-thaw cycles.
NMR Acquisition Parameters (example for a 500 MHz spectrometer):
-
Pulse Program: A standard NOESY pulse sequence (e.g., noesygpph).
-
Temperature: 298 K.
-
Mixing Time (d8): For small molecules, a mixing time in the range of 0.5 to 1.0 seconds is typically appropriate.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
-
Process the 2D data using appropriate software.
-
Look for cross-peaks that indicate through-space proximity between the protons of the newly introduced alkyl group and protons on the imidazopyridine core. For example, a cross-peak between the benzylic CH₂ protons and the H5 proton of an imidazo[4,5-b]pyridine confirms N4 alkylation.[1]
References
Technical Support Center: Enhancing the Stability of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine in solution.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| Rapid degradation of the compound in aqueous solution. | Hydrolysis: The imidazo[4,5-b]pyridine ring system can be susceptible to hydrolytic degradation, particularly under acidic or basic conditions. | - pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate-buffered saline).- Aprotic Solvents: If the experimental design allows, consider using anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. |
| Discoloration or precipitation of the solution upon storage. | Oxidation: The electron-rich imidazo[4,5-b]pyridine core may be prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions. | - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).- Antioxidants: Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution.- Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA. |
| Loss of potency or appearance of new peaks in HPLC analysis after exposure to light. | Photodegradation: Aromatic and bromo-substituted compounds can be sensitive to light, leading to decomposition. | - Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.- Conduct experiments under low-light conditions whenever possible. |
| Compound instability at elevated temperatures during an experiment. | Thermal Degradation: The compound may have limited thermal stability, leading to decomposition at higher temperatures. | - Temperature Control: Conduct experiments at controlled room temperature or below, if possible.- Minimize Exposure Time: Reduce the duration of exposure to elevated temperatures. During some synthetic procedures for related compounds, it has been noted that lower temperatures are essential to avoid degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[][3] Like many heterocyclic compounds, it is susceptible to hydrolysis under acidic or basic conditions, photodegradation, and oxidation.
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions (e.g., high/low pH, high temperature, strong oxidizing agents, intense light) to accelerate its decomposition.[4][5][6] This is crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Developing and validating a stability-indicating analytical method (e.g., HPLC) that can separate the intact compound from its degradation products.[6][7]
The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][7]
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions in anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. For aqueous working solutions, it is advisable to dilute the stock solution into a neutral-buffered medium immediately before use.
Q4: How can I monitor the stability of my compound in solution over time?
A4: The most common and effective method for monitoring the stability of a compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8] This involves analyzing the sample at various time points and quantifying the peak area of the parent compound. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation. Other techniques like LC-MS can be used to identify the mass of the degradation products.
Q5: Are there any known incompatibilities of this compound with common excipients or reagents?
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, heat a solution of the compound in a neutral buffer at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a suitable analytical method, such as HPLC with UV detection or LC-MS.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Determine the retention times of any degradation products.
-
Ensure mass balance is conserved, accounting for the parent compound and all degradation products.[7]
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
A gradient elution is often effective.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
3. Gradient Program (Illustrative):
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
4. Method Validation:
-
Inject the stressed samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent compound peak.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 15.2 | 2 |
| 0.1 M NaOH | 24 hours | 18.5 | 3 |
| 3% H₂O₂ | 24 hours | 12.8 | 1 |
| Thermal (70°C) | 48 hours | 8.3 | 1 |
| Photolytic | - | 10.5 | 2 |
Table 2: HPLC Retention Times (RT) of Degradation Products
| Stress Condition | RT of Parent Compound (min) | RT of Degradant(s) (min) |
| 0.1 M HCl | 15.4 | 8.7, 12.1 |
| 0.1 M NaOH | 15.4 | 7.2, 9.5, 11.3 |
| 3% H₂O₂ | 15.4 | 13.8 |
| Thermal (70°C) | 15.4 | 14.2 |
| Photolytic | 15.4 | 10.4, 16.1 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. biomedres.us [biomedres.us]
- 7. sgs.com [sgs.com]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. fda.gov [fda.gov]
overcoming solubility issues with 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses specific problems you may encounter during the solubilization of this compound.
Issue 1: The compound is not dissolving in common aqueous buffers (e.g., PBS, Tris).
-
Question: I am trying to prepare a stock solution of this compound in phosphate-buffered saline (PBS) for a biological assay, but it remains as a solid. What should I do?
-
Answer: this compound is predicted to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. Subsequently, this stock solution can be serially diluted into the desired aqueous buffer.
Recommended Organic Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Protocol:
-
Weigh out the desired amount of this compound.
-
Add a small volume of 100% DMSO (or another suitable organic solvent) to the solid.
-
Vortex and/or gently warm the mixture (up to 37°C) to facilitate dissolution. Sonication can also be employed to aid in dissolving the compound.[1]
-
Once a clear stock solution is obtained, perform serial dilutions into your aqueous buffer to reach the final desired concentration.
-
Important: Ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments.[1]
-
Issue 2: Precipitation occurs when diluting the organic stock solution into an aqueous buffer.
-
Question: I successfully dissolved the compound in DMSO, but it precipitates out of solution when I add it to my aqueous experimental medium. How can I prevent this?
-
Answer: Precipitation upon dilution is a common problem for compounds with poor aqueous solubility.[2] This indicates that the compound's solubility limit in the final aqueous medium has been exceeded. Here are several strategies to address this:
-
Optimize Co-solvent Percentage: Keep the final concentration of the organic co-solvent as low as possible. You may need to test different final percentages to find the optimal balance between compound solubility and biological compatibility.[2]
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[3][4] Commonly used surfactants include Tween® 80 and Pluronic® F-68.
-
pH Adjustment: The solubility of compounds with ionizable groups, such as the imidazopyridine core, can be highly dependent on the pH of the solution.[1][5] Since the imidazopyridine moiety is basic, lowering the pH of the buffer may increase the proportion of the more soluble protonated form. It is crucial to ensure the final pH is compatible with your experimental system.[1]
-
Issue 3: Inconsistent results in biological assays are suspected to be due to poor solubility.
-
Question: I am observing high variability in my experimental results. Could this be related to the compound's solubility?
-
Answer: Yes, poor solubility can lead to inconsistent and unreliable data. If the compound is not fully dissolved, its effective concentration will be lower than intended and can vary between experiments.
Recommendations:
-
Visually Inspect Solutions: Before each experiment, carefully inspect your final working solutions for any signs of precipitation or cloudiness.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific experimental medium to determine the concentration at which the compound begins to precipitate over time.[2] This will help you establish a reliable working concentration range.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a concentrated stock solution immediately before each experiment to minimize the risk of precipitation over time.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: Which solvents should I test for initial solubility screening?
A2: A good starting point for solubility screening includes a panel of common laboratory solvents with varying polarities.
| Solvent Category | Examples |
| Aqueous Buffers | Water, Phosphate-Buffered Saline (PBS) pH 7.4 |
| Polar Protic Solvents | Ethanol, Methanol |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) |
| Less Polar Solvents | Dichloromethane (DCM), Ethyl Acetate |
Q3: Can I use heating to improve the solubility of this compound?
A3: Gentle heating (e.g., to 37-40°C) can be used to aid in the initial dissolution of the compound in an organic solvent.[1] However, it is crucial to be cautious as excessive heat may cause degradation of the compound. The thermal stability of this compound should be considered, and it is advisable to perform a stability test if heating is required.
Q4: Are there more advanced techniques to improve the solubility for in vivo studies?
A4: Yes, for in vivo applications where higher concentrations may be needed and the use of organic co-solvents is limited, more advanced formulation strategies can be employed. These include:
-
Co-solvency: Using a mixture of solvents to enhance solubility. A common formulation for animal studies is a mixture of DMSO, PEG300, and Tween® 80 in saline.[1]
-
Inclusion Complexation: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the guest molecule.[5][7]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to improve its dissolution rate and bioavailability.[7]
-
Nanotechnology Approaches: Formulating the compound into nanoparticles to increase its surface area, which can improve solubility and dissolution rate.[8]
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
-
Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to separate microcentrifuge tubes.
-
Solvent Addition: Add a defined volume of each test solvent (e.g., 100 µL) to the respective tubes.
-
Equilibration: Vortex the tubes for 1-2 minutes. If the compound does not dissolve, continue adding the solvent in a stepwise manner (e.g., another 100 µL) and vortexing until the compound is fully dissolved or a maximum volume is reached.
-
Observation: Record the volume of solvent required to dissolve the compound. Visually inspect for clarity.
-
Quantification (Optional): For a more quantitative assessment, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method like HPLC-UV.
Protocol 2: Preparation of a Working Solution using a Co-solvent
-
Stock Solution Preparation: Dissolve 10 mg of this compound in 1 mL of 100% DMSO to make a 10 mg/mL stock solution. Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication can be applied if necessary.
-
Intermediate Dilution (Optional): If a large dilution is required, prepare an intermediate dilution of the stock solution in the same organic solvent.
-
Final Working Solution: Add the stock solution (or intermediate dilution) dropwise to the pre-warmed (if applicable) aqueous buffer while continuously vortexing to ensure rapid dispersion and minimize precipitation. For example, to prepare a 10 µg/mL working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mg/mL stock solution to 999 µL of the aqueous buffer.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent to the aqueous buffer without the compound.
Visualizations
Caption: Troubleshooting logic for solubility issues.
Caption: Workflow for preparing experimental solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. brieflands.com [brieflands.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. mdpi.com [mdpi.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Validation & Comparative
Comparative NMR Analysis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine and structurally related analogs. Due to the absence of publicly available, assigned NMR data for this compound, this guide presents predicted chemical shifts based on the analysis of similar compounds found in the literature. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of imidazo[4,5-b]pyridine derivatives in fields such as medicinal chemistry and materials science.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the experimental data of analogous compounds, including various substituted and N-alkylated imidazo[4,5-b]pyridines.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound and Comparison with Related Compounds.
| Proton | Predicted Shift (ppm) for this compound | Compound A: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine[1] | Compound B: 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile[2] |
| H2 | ~8.2 - 8.4 (s) | - | - |
| H5 | ~8.3 - 8.5 (d) | 8.42-7.57 (m) | 8.34 (dd) |
| H7 | ~8.0 - 8.2 (d) | 8.42-7.57 (m) | 8.05 (dd) |
| N-CH₂ -CH₃ | ~4.2 - 4.4 (q) | - | - |
| N-CH₂-CH₃ | ~1.4 - 1.6 (t) | - | 3.75 (s, N-CH₃) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound and Comparison with Related Compounds.
| Carbon | Predicted Shift (ppm) for this compound | Compound A: 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | Compound B: 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile[2] |
| C2 | ~145 - 148 | 161.7 | 148.10 |
| C3a | ~130 - 135 | 132.5 | 133.81 |
| C5 | ~140 - 143 | 148.1 | 147.50 |
| C6 | ~115 - 120 | 119.0 | - |
| C7 | ~125 - 130 | 128.5 | 126.66 |
| C7a | ~150 - 155 | 150.4 | 143.53 |
| N-CH₂ -CH₃ | ~40 - 45 | - | 28.23 (N-CH₃) |
| N-CH₂-CH₃ | ~14 - 16 | - | - |
Note: The chemical shifts for Compound A are from a study on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives.
Experimental Protocol for NMR Analysis
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may influence chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz, preferably 400 MHz or higher for better resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to elucidate the connectivity of the atoms.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a novel compound, from sample preparation to final structure elucidation.
Caption: General workflow for NMR analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound based on comparative data. Researchers can use this information to aid in the identification and characterization of this and other related novel compounds. The provided experimental protocol offers a standardized approach to ensure the acquisition of high-quality and reproducible NMR data.
References
Characterization of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine: A Comparative Guide to Mass Spectrometry and Complementary Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation and purity assessment of novel chemical entities are paramount in drug discovery and development. This guide provides a comparative analysis of mass spectrometry for the characterization of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. The performance of mass spectrometry is evaluated alongside alternative analytical techniques, supported by experimental data and detailed protocols for a comprehensive understanding.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is the preferred method for accurate mass determination and elemental composition analysis.
Expected Mass Spectrometry Data
Based on the structure of this compound, the following mass spectral data are anticipated:
| Ion Species | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | 240.0236 / 242.0215 | ~240.023, ~242.021 |
| [M+Na]⁺ | 262.0055 / 264.0034 | ~262.005, ~264.003 |
The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da.
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of the parent ion. While specific experimental data for this compound is not publicly available, a plausible fragmentation pathway can be predicted based on the fragmentation of similar imidazopyridine cores.[1] The fragmentation is likely initiated by the loss of the ethyl group or cleavage of the imidazole ring.
A proposed fragmentation pathway for the [M+H]⁺ ion is illustrated below:
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is indispensable for determining molecular weight and formula, a comprehensive characterization relies on a combination of analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural information via fragmentation. | High sensitivity, high resolution, suitable for complex mixtures (with LC/GC). | Isomers may not be distinguishable without fragmentation, may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms (¹H, ¹³C, COSY, HSQC, HMBC). | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, simple sample preparation, non-destructive. | Provides limited structural information, not suitable for complex mixture analysis. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High resolution for separation, quantitative accuracy. | Does not provide structural information on its own. |
| X-ray Crystallography | Absolute 3D molecular structure.[2] | Definitive structural elucidation. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute the stock solution to a final concentration of 1-10 µg/mL.
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-1000
Tandem MS (MS/MS) Parameters:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 240/242).
-
Collision Energy: Ramp from 10-40 eV to observe fragmentation patterns.
The following diagram illustrates a typical LC-MS workflow for the analysis of small molecules:
Caption: General workflow for LC-MS analysis of organic compounds.
NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC, HMBC) for complete structural assignment.
HPLC
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Conclusion
The characterization of this compound is most effectively achieved through a multi-technique approach. High-resolution mass spectrometry is essential for confirming the molecular formula and providing initial structural insights through fragmentation analysis. However, for unambiguous structure determination and purity assessment, it is crucial to complement MS data with NMR spectroscopy and HPLC analysis. This integrated analytical strategy ensures a comprehensive and reliable characterization of the target compound, which is a critical step in the drug development pipeline.
References
A Comparative Study of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine and its Analogs: Synthesis, Biological Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine and its structural analogs. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This document summarizes key quantitative data on the anticancer and antiviral properties of these compounds, details relevant experimental methodologies, and visualizes the underlying mechanisms of action to facilitate further research and drug development in this area.
Comparative Biological Activity
The biological activity of this compound and its analogs is significantly influenced by the nature of substituents at the 2, 3, and 6 positions of the imidazo[4,5-b]pyridine core. The following tables summarize the in vitro antiproliferative and antiviral activities of selected analogs.
Table 1: Comparative in vitro Antiproliferative Activity (IC50 in µM) of 6-Bromo-3-alkyl-3H-imidazo[4,5-b]pyridine Analogs
| Compound ID | R (at position 3) | Ar (at position 2) | HeLa (Cervical Cancer) | SW620 (Colon Cancer) | PC3 (Prostate Cancer) | Reference |
| 1 | -CH2CH3 | Phenyl | Data not available | Data not available | Data not available | |
| 2 | -CH3 | Phenyl | >100[3] | >100[3] | >100[3] | [3] |
| 3 | H | 4-cyanophenyl | 1.8[3] | 3.2[3] | 2.5[3] | [3] |
| 4 | H | 4-(2-imidazolinyl)phenyl | 0.9[3] | 0.7[3] | 1.2[3] | [3] |
| 5 | -CH3 | 4-cyanophenyl | >100[3] | >100[3] | >100[3] | [3] |
Note: Data for the parent compound this compound (Compound 1) was not available in the reviewed literature. The data presented is for closely related analogs to provide a comparative context. IC50 values are from different studies and should be interpreted with consideration for potential variations in experimental conditions.
Table 2: Comparative in vitro Antiviral Activity (EC50 in µM) of 6-Bromo-imidazo[4,5-b]pyridine Analogs
| Compound ID | R (at position 3) | Ar (at position 2) | Virus | EC50 (µM) | Reference |
| 6 | H | Phenyl | Respiratory Syncytial Virus (RSV) | 21.0[3] | [3] |
| 7 | H | 4-cyanophenyl | Influenza A (H1N1, H3N2), Influenza B | Weak activity | [4] |
| 8 | H | 4-amidinophenyl | Influenza A (H1N1, H3N2), Influenza B | Weak activity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments relevant to the synthesis and biological evaluation of this compound and its analogs.
Synthesis of this compound (General Procedure)
A common route for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde, followed by N-alkylation.[4][5]
Step 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
-
To a solution of 5-bromo-2,3-diaminopyridine (1.00 g, 5.31 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add benzaldehyde (0.56 g, 5.31 mmol) and sodium metabisulfite (Na2S2O5) (0.55 g, 2.92 mmol).[4]
-
Heat the reaction mixture at 120 °C for 4 hours.
-
After cooling to room temperature, pour the mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.[4]
Step 2: N-Ethylation to yield 6-Bromo-3-ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine
-
To a solution of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 mmol) and continue stirring at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 6-bromo-3-ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, SW620) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6]
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[6]
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[6]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[6]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Mechanism of Action and Signaling Pathways
Several studies indicate that imidazo[4,5-b]pyridine derivatives exert their anticancer effects through the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.[2][7][8]
Kinase Inhibition
Imidazo[4,5-b]pyridines have been identified as potent inhibitors of several kinase families, including:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition leads to defects in cell division and subsequent apoptosis.[2][8]
-
Cyclin-Dependent Kinase 9 (CDK9): Inhibition of CDK9, a key transcriptional regulator, leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, thereby inducing apoptosis in cancer cells.[6][7]
-
Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival. Inhibition of PI3K can effectively block this pro-survival signaling.[9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways commonly inhibited by imidazo[4,5-b]pyridine derivatives.
Conclusion
This comparative guide highlights the significant potential of this compound and its analogs as a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship data indicates that modifications at the 2 and 3-positions of the imidazo[4,5-b]pyridine core are crucial for modulating biological activity. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, leading to cell cycle arrest and apoptosis in cancer cells. The provided experimental protocols offer a foundation for researchers to further explore and validate the therapeutic potential of this versatile class of compounds. Future studies should focus on obtaining more direct comparative data for a wider range of analogs and further elucidating the specific kinase selectivity profiles and downstream signaling effects to guide the rational design of more potent and selective drug candidates.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activity of Imidazo[4,5-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, represents a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines. This similarity allows derivatives of imidazopyridine to interact with a wide range of biological targets, leading to diverse pharmacological activities. Among the various isomeric forms, imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative overview of the biological activities of these two key isomers, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Isomeric Structures
The key difference between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine lies in the position of the nitrogen atom in the pyridine ring relative to the fused imidazole ring. This seemingly subtle structural variation can significantly impact the molecule's physicochemical properties and its interaction with biological targets, leading to differences in biological activity.
Imidazo[4,5-b]pyridine: The pyridine nitrogen is at position 5. Imidazo[4,5-c]pyridine: The pyridine nitrogen is at position 4.
Comparative Biological Activities
Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have been extensively explored for a variety of biological activities, most notably as anticancer, kinase inhibitory, and antiviral agents. The following sections present a comparative summary of their performance in these key therapeutic areas.
Anticancer Activity
Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have yielded potent anticancer agents. The mechanism of action often involves the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerase (PARP).
A study on tetracyclic imidazo[4,5-b]pyridine derivatives highlighted the importance of the nitrogen position in the pyridine ring on antiproliferative activity. Regioisomers with the nitrogen at position 5 (imidazo[4,5-b]pyridine core) showed a noticeable enhancement of activity against HCT116 and MCF-7 cancer cells compared to their counterparts with the nitrogen at position 4 (imidazo[4,5-c]pyridine core), with some derivatives exhibiting IC50 values in the nanomolar range (0.3–0.9 µM).[1]
Below is a table summarizing the cytotoxic activity of representative imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives against various cancer cell lines.
| Isomer Scaffold | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound with N-hydroxycarboximidamide group | MCF-7 (Breast) | 0.082 | [2] |
| Imidazo[4,5-b]pyridine | Bromo-substituted with 4-cyanophenyl group | HeLa, PC3, SW620 | 1.8 - 3.2 | [3] |
| Imidazo[4,5-b]pyridine | 2,6-diphenyl substituted (Compound 13) | Capan-1 (Pancreatic) | 1.50 | [4] |
| Imidazo[4,5-b]pyridine | N-methyl 2,6-diphenyl substituted (Compound 19) | Capan-1 (Pancreatic) | 1.45 | [4] |
| Imidazo[4,5-c]pyridine | PARP Inhibitor (Compound 9) | Not specified | 0.0086 | [2][5] |
| Imidazo[4,5-c]pyridine | Cathepsin S Inhibitor (Compound 33) | Not specified | 0.025 | [2] |
Kinase Inhibitory Activity
The structural resemblance of imidazopyridines to ATP, the universal phosphate donor for kinases, makes them attractive scaffolds for the design of kinase inhibitors. Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have been shown to inhibit various kinases, which are often dysregulated in cancer and other diseases.
A series of novel imidazo[4,5-b]pyridine derivatives demonstrated remarkable inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9), with IC50 values ranging from 0.63 to 1.32 µM.[6] CDK9 is a key regulator of transcription and a promising target for cancer therapy.
| Isomer Scaffold | Target Kinase | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | CDK9 | 0.63 - 1.32 | [6] |
| Imidazo[4,5-c]pyridine | Aurora B | 0.004 - 0.046 | [7] |
| Imidazo[4,5-c]pyridine | CDK2 | 0.004 - 0.046 | [7] |
Antiviral Activity
The purine-like core of imidazopyridines also makes them promising candidates for the development of antiviral agents, as they can interfere with viral replication processes.
Derivatives of both isomers have been investigated for their antiviral properties. For instance, certain imidazo[4,5-c]pyridine derivatives have shown high activity and selectivity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus.[5] In another study, bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridine derivatives displayed selective but moderate activity against the Respiratory Syncytial Virus (RSV).[3][8]
| Isomer Scaffold | Virus | EC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | 21 (bromo-substituted) | [3][8] |
| Imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | 58 (para-cyano-substituted) | [3][8] |
| Imidazo[4,5-c]pyridine | Bovine Viral Diarrhea Virus (BVDV) | Potent and selective | [5] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[11]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[11]
-
Incubation: Incubate the plate for 1.5 hours at 37 °C.[11]
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes at 37 °C and measure the absorbance at 492 nm using a microplate reader.[11]
Kinase Inhibition Assay: CDK9/Cyclin T1 Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of compounds against CDK9/Cyclin T1.
Protocol:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in 100% DMSO. Further dilute these stock solutions in 1X Assay Buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound solution (or DMSO for control). Add the recombinant CDK9/Cyclin T1 enzyme solution.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the CDK7/9tide substrate and ATP.
-
Incubation: Incubate the plate for 60 minutes at room temperature.[7]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production.[12] The amount of ADP produced is inversely proportional to the inhibitory activity of the compound.
Visualizations
Experimental Workflow for Comparative Biological Evaluation
The following diagram illustrates a general workflow for the synthesis and comparative biological evaluation of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers.
Caption: A generalized workflow for the synthesis and comparative biological screening of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers.
Generic Kinase Signaling Pathway Inhibition
This diagram illustrates a simplified kinase signaling pathway and highlights the point of inhibition by imidazopyridine derivatives.
Caption: A simplified diagram illustrating the inhibition of a target kinase within a signaling pathway by an imidazopyridine isomer.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. promega.com [promega.com]
Unambiguous Structural Verification of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine: A Comparative Guide to X-ray Crystallography
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone for understanding its biological activity and optimizing its properties. For novel heterocyclic compounds such as 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, a derivative of the biologically significant imidazo[4,5-b]pyridine scaffold, unambiguous structural validation is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for structural elucidation against other common analytical techniques, supported by experimental data from closely related compounds.
The imidazo[4,5-b]pyridine core is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The precise substitution pattern on this heterocyclic system dictates its interaction with biological targets. Therefore, confirming the exact isomeric structure, such as the N-3 ethyl substitution in this compound, is critical. While various analytical methods provide structural information, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of molecular structure.
Comparative Analysis of Structural Elucidation Techniques
The structural characterization of this compound and its analogues typically involves a suite of analytical methods. While techniques like NMR and mass spectrometry are indispensable for routine characterization, X-ray crystallography provides a level of detail that is unmatched. The following table compares the capabilities of these methods.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[2][3] | Unambiguous structure determination, absolute configuration for chiral molecules. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds.[4][5] | Excellent for determining connectivity and solution-state structure, non-destructive. | Structure is inferred from spectral data, can be ambiguous for complex isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1][5] | High sensitivity, provides molecular formula confirmation. | Does not provide direct information about the 3D arrangement of atoms. |
| Density Functional Theory (DFT) Calculations | Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.[6][7] | Complements experimental data, provides insights into molecular orbitals and reactivity. | Theoretical model, requires experimental validation, accuracy depends on the level of theory and basis set. |
Experimental Protocols: Single-Crystal X-ray Crystallography
The definitive structural validation of a this compound derivative via X-ray crystallography involves the following key steps, as synthesized from methodologies reported for analogous compounds.[2][3][6]
1. Crystallization: The primary challenge in X-ray crystallography is obtaining high-quality single crystals. For imidazo[4,5-b]pyridine derivatives, slow evaporation of a solution of the compound in a suitable solvent or solvent mixture is a common technique. Solvents such as dichloromethane, ethyl acetate, or hexane mixtures have been successfully employed.[3]
2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 150 K) to minimize thermal vibrations of the atoms.[3]
3. Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods or Patterson synthesis. The resulting electron density map is then interpreted to build a molecular model. This model is subsequently refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles. The quality of the final structure is assessed using metrics such as the R-factor.[2][3]
Visualizing the Workflow: From Compound to Structure
The process of validating a molecular structure using X-ray crystallography follows a logical and systematic workflow. The following diagram illustrates the key stages involved.
Caption: Workflow for X-ray Crystallographic Structure Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromo-hex-yl)-2-[4-(di-methyl-amino)-phen-yl]-3 H-imidazo[4,5- b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 6-Bromo-Imidazo[4,5-b]pyridine Derivatives Compared to Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of 6-bromo-imidazo[4,5-b]pyridine derivatives against other notable kinase inhibitors targeting key enzymes in oncology: Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). Due to the limited availability of public data on the specific compound 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, this guide focuses on the broader class of 6-bromo-imidazo[4,5-b]pyridine derivatives for which experimental data is available.
Quantitative Comparison of Kinase Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of various imidazo[4,5-b]pyridine derivatives and established kinase inhibitors against Aurora kinases and FLT3. Lower values indicate higher potency.
Table 1: Comparative Efficacy against Aurora Kinases
| Compound Class | Compound | Aurora A (IC50/Kd) | Aurora B (IC50/Kd) | Aurora C (IC50/Kd) | Reference |
| Imidazo[4,5-b]pyridine | Compound 51¹ | 15 nM (IC50) | 25 nM (IC50) | 19 nM (IC50) | [1][2] |
| Imidazo[4,5-b]pyridine | Compound 27e² | 7.5 nM (Kd) | 48 nM (Kd) | - | [3][4][5] |
| Pan-Aurora Inhibitor | VX-680 (Tozasertib) | 0.6 nM (Ki) | 18 nM (Ki) | 4.6 nM (Ki) | [6][7] |
| Aurora A Selective | Alisertib (MLN8237) | 1.2 nM (IC50) | 396.5 nM (IC50) | - | [8][9][10][11] |
¹Compound 51: 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole[1][2] ²Compound 27e: 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine[3][4][5]
Table 2: Comparative Efficacy against FLT3 and its Mutants
| Compound Class | Compound | FLT3 (WT) (IC50/Kd) | FLT3-ITD (IC50/Kd) | FLT3-D835Y (IC50/Kd) | Reference |
| Imidazo[4,5-b]pyridine | Compound 27e¹ | 6.2 nM (Kd) | 38 nM (Kd) | 14 nM (Kd) | [3][4][5] |
| FLT3 Inhibitor | Quizartinib | - | <1 nM (IC50) | - | [12][13] |
| FLT3 Inhibitor | Gilteritinib | ~5 nM (IC50) | ~1 nM (IC50) | 1.6 nM (IC50) | [14][15][16] |
¹Compound 27e: 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine[3][4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these inhibitors and a general workflow for their evaluation.
Caption: Simplified Aurora Kinase Signaling Pathway and Points of Inhibition.
Caption: FLT3 Signaling Pathway and Points of Inhibition in AML.
Caption: General Experimental Workflow for Kinase Inhibitor Discovery.
Experimental Protocols
Biochemical Kinase Assays (General Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, FLT3)
-
Kinase-specific substrate (e.g., peptide, protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Reaction Setup: In a microplate, add the kinase, substrate, and serially diluted test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assays (General Protocol)
Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines expressing the target kinase (e.g., HCT116 for Aurora, MV4-11 for FLT3-ITD)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed the cells in a microplate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add a cell viability reagent and measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. rndsystems.com [rndsystems.com]
- 13. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of 6-bromo-imidazo[4,5-b]pyridine derivatives. While specific experimental data for 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine was not identified in the reviewed literature, this guide presents data on closely related analogs to offer valuable insights into the potential of this chemical scaffold.
The imidazo[4,5-b]pyridine core, a structural analog of purines, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide focuses on derivatives containing a bromine atom at the 6-position, a substitution known to influence the pharmacological properties of the scaffold. The compiled data highlights the antiproliferative and antimicrobial potential of these compounds, providing a foundation for further research and development.
Comparative Analysis of In Vitro Antiproliferative Activity
Several 6-bromo-imidazo[4,5-b]pyridine derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines. The mechanism of action for some of these compounds has been linked to the inhibition of key cellular regulators, such as Cyclin-Dependent Kinase 9 (CDK9).[1][3] Inhibition of CDK9 disrupts the transcription of anti-apoptotic proteins, leading to programmed cell death in cancer cells.[1]
Below is a summary of the half-maximal inhibitory concentrations (IC50) for representative 6-bromo-imidazo[4,5-b]pyridine derivatives against selected cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound VIII (a 6-bromo-imidazo[4,5-b]pyridine derivative) | MCF-7 (Breast) | 0.92 | [1] |
| HCT116 (Colon) | 1.12 | [1] | |
| Compound IX (a 6-bromo-imidazo[4,5-b]pyridine derivative) | MCF-7 (Breast) | 0.85 | [1] |
| HCT116 (Colon) | 1.05 | [1] | |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (7) | HeLa (Cervical) | >10 | [4] |
| SW620 (Colon) | >10 | [4] | |
| HCT 116 (Colon) | >10 | [4] | |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (18) | HeLa (Cervical) | 5.8 | [4] |
| SW620 (Colon) | >10 | [4] | |
| HCT 116 (Colon) | >10 | [4] | |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~1.65 | [1] |
Comparative Analysis of In Vitro Antimicrobial Activity
The 6-bromo-imidazo[4,5-b]pyridine scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Bromo-2-(2,4-dichlorophenyl)-3H-imidazo[4,5-b]pyridine (3f) | S. aureus | 6.25 | [5] |
| B. subtilis | 12.5 | [5] | |
| E. coli | 25 | [5] | |
| P. aeruginosa | 25 | [5] | |
| 6-Bromo-2-(4-bromophenyl)-3H-imidazo[4,5-b]pyridine (3b) | S. aureus | 6.25 | [5] |
| B. subtilis | 12.5 | [5] | |
| E. coli | 12.5 | [5] | |
| P. aeruginosa | 25 | [5] | |
| 6-Bromo-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine (3k) | S. aureus | 6.25 | [5] |
| B. subtilis | 6.25 | [5] | |
| E. coli | 12.5 | [5] | |
| P. aeruginosa | 12.5 | [5] | |
| 6-Bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine (14) | E. coli | 32 µM | [4] |
| S. aureus | >128 µM | [4] | |
| E. faecalis | >128 µM | [4] | |
| B. subtilis | >128 µM | [4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies involved in the evaluation of these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Experimental Protocols
In Vitro Antiproliferative Assay (SRB Assay)[1]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vitro Antimicrobial Assay (Broth Microdilution Method)[5]
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: The wells containing the compound dilutions are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Western Blot Analysis for Apoptotic Markers[1]
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific apoptotic markers (e.g., cleaved PARP, caspase-3) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescence detection system.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development process. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, a key intermediate in medicinal chemistry.[1][2] The following sections detail the experimental protocols, present comparative data, and visualize the workflows for the most effective analytical techniques.
Chromatographic Methods
Chromatographic techniques are fundamental for separating the target compound from impurities. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for purity determination, offering high resolution and sensitivity to detect and quantify impurities. A typical HPLC analysis involves a reversed-phase column, which separates compounds based on their hydrophobicity.
Experimental Protocol:
A standard HPLC method for analyzing this compound would involve the following:
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. The gradient might start from a low percentage of acetonitrile and ramp up to a high percentage to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Typical Value | Alternative Method |
| Purity by HPLC (% Area) | > 98% | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Limit of Detection (LOD) | ~0.01% | UHPLC-MS |
| Limit of Quantification (LOQ) | ~0.05% | UHPLC-MS |
Thin-Layer Chromatography (TLC)
TLC is primarily used for rapid qualitative analysis, such as monitoring the progress of a reaction or a preliminary purity check.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a common choice.[4]
-
Sample Preparation: A small amount of the compound is dissolved in a volatile solvent like dichloromethane or ethyl acetate.
-
Visualization: The plate is visualized under UV light (254 nm) and can be further stained with potassium permanganate solution to reveal non-UV active impurities.
Spectroscopic Methods
Spectroscopic techniques provide crucial information about the chemical structure and can be used to identify and quantify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for structural elucidation and purity assessment. Both ¹H NMR and ¹³C NMR are essential. The presence of unexpected signals in the NMR spectrum can indicate impurities.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[5]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5][6]
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of the deuterated solvent.
-
Analysis: ¹H NMR and ¹³C NMR spectra are acquired. For quantitative NMR (qNMR), a certified internal standard is added to the sample.
Data Presentation:
| Parameter | ¹H NMR | ¹³C NMR |
| Information Provided | Proton environment, coupling, integration | Carbon skeleton |
| Purity Indication | Absence of unassigned signals | Absence of unassigned signals |
| Quantitative Purity (qNMR) | > 99% with internal standard | Not typically used for quantification |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities by their mass-to-charge ratio. It is often coupled with a chromatographic technique like HPLC (LC-MS) or Gas Chromatography (GC-MS).[4][5]
Experimental Protocol (LC-MS):
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).[5]
-
HPLC Conditions: Similar to the HPLC-UV method described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI is typically effective for nitrogen-containing heterocycles.[7]
-
Mass Range: Scanned over a range that includes the expected molecular ion (m/z for C₈H₈BrN₃ is approximately 225.99).[8]
-
Data Analysis: The extracted ion chromatogram for the target mass is analyzed, and other detected masses are investigated as potential impurities.
-
Data Presentation:
| Technique | Information Provided | Alternative Ionization |
| LC-MS (ESI) | Molecular weight confirmation, impurity identification | Atmospheric Pressure Chemical Ionization (APCI) |
| High-Resolution MS (HRMS) | Exact mass for elemental composition confirmation | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
Other Analytical Methods
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample. The experimental values should be within ±0.4% of the theoretical values for a pure compound.[6]
Experimental Protocol:
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed.
-
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. Bromine content is determined by a separate method, such as ion chromatography after combustion.
Data Presentation:
| Element | Theoretical % | Acceptable Range |
| Carbon (C) | 42.50% | 42.10% - 42.90% |
| Hydrogen (H) | 3.57% | 3.17% - 3.97% |
| Nitrogen (N) | 18.59% | 18.19% - 18.99% |
| Bromine (Br) | 35.34% | 34.94% - 35.74% |
Melting Point
A sharp and un-depressed melting point is a good indicator of the purity of a crystalline solid.
Experimental Protocol:
-
Instrumentation: A melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Analysis: The sample is heated at a controlled rate, and the temperature range over which the sample melts is recorded.[5]
Data Presentation:
| Parameter | Indication of High Purity |
| Melting Point Range | A narrow range (e.g., 1-2 °C) |
Conclusion
A combination of these analytical methods is essential for unequivocally confirming the purity of this compound. For routine purity assessment, HPLC is the most robust and quantitative method. For definitive structural confirmation and purity verification, a combination of HPLC, NMR (¹H and ¹³C), and Mass Spectrometry is recommended. Elemental analysis provides strong complementary evidence of purity.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - this compound (C8H8BrN3) [pubchemlite.lcsb.uni.lu]
Structure-Activity Relationship of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-3-ethyl-3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents, particularly in the oncology domain. As a purine isostere, this heterocyclic system has been extensively explored as a core for kinase inhibitors and other targeted therapies. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of the closely related 6-bromo-3H-imidazo[4,5-b]pyridine core, offering insights that can be extrapolated to the 3-ethyl series. The information presented herein is intended to support rational drug design and optimization efforts.
Comparative Biological Activity of 6-Bromo-imidazo[4,5-b]pyridine Derivatives
The following table summarizes the in vitro activity of various 6-bromo-imidazo[4,5-b]pyridine derivatives against different cancer cell lines and kinases. The data highlights the impact of substitutions at the C2 and N3 positions on their biological potency. While specific data for 3-ethyl derivatives is limited in the public domain, the trends observed with 3-H and 3-methyl analogs provide valuable guidance.
| Compound ID | R2 Substituent | N3 Substituent | Target Cell Line/Kinase | Activity (IC50/GI50 in µM) | Reference |
| 1 | 2-(4-chlorophenyl) | H | MCF-7 | >100 | [1] |
| 2 | 2-(4-methoxyphenyl) | H | MCF-7 | 10.2 | [1] |
| 3 | 2-(4-hydroxyphenyl) | H | MCF-7 | 8.5 | [1] |
| 4 | 2-(thiophen-2-yl) | H | MCF-7 | >100 | [1] |
| 5 | 2-(4-cyanophenyl) | H | Colon Carcinoma | >100 | [2] |
| 6 | 2-(4-amidinophenyl) | H | Colon Carcinoma | 0.4 | [2] |
| 7 | 2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl) | H | Colon Carcinoma | 0.7 | [2] |
| 8 | 2-phenyl | CH3 | N/A | N/A | [2] |
| 9 | 2-(4-cyanophenyl) | CH3 | N/A | N/A | [2] |
| 10 | 2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl) | H | PAK4 | Weak Inhibition | N/A |
| 11 | Thiazole derivatives | Varied | CDK9 | 0.63-1.32 | [3] |
Key SAR Observations:
-
Substitution at the C2 position is critical for activity. Aromatic and heteroaromatic rings are common substituents.
-
Electron-donating groups on the C2-phenyl ring appear to enhance anticancer activity. For instance, a hydroxyl or methoxy group at the para position (compounds 2 and 3) leads to significantly better potency against MCF-7 cells compared to an electron-withdrawing chloro group (compound 1).
-
The presence of a basic amidino or imidazolinyl group at the para-position of the C2-phenyl ring dramatically increases potency against colon carcinoma cells (compounds 6 and 7 vs. 5). This suggests a key interaction with the biological target.
-
The nature of the heteroaromatic ring at C2 influences activity. A thiophene ring (compound 4) resulted in a loss of activity compared to substituted phenyl rings.
-
Alkylation at the N3 position is a common modification. While direct activity comparison is not available from the provided data, the synthesis of N3-methyl derivatives (compounds 8 and 9) indicates this is a key site for modification to explore SAR and optimize pharmacokinetic properties. The ethyl group in the core compound of interest likely serves a similar purpose.
-
The 6-bromo substituent is a common feature in many active imidazo[4,5-b]pyridine kinase inhibitors, suggesting it plays a role in binding, potentially through halogen bonding or by influencing the electronic properties of the ring system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the literature for evaluating imidazo[4,5-b]pyridine derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase of interest (e.g., CDK9, Aurora Kinase), a suitable substrate (e.g., a peptide or protein that is phosphorylated by the kinase), and ATP (adenosine triphosphate), which is the phosphate donor.
-
Compound Addition: The test compounds are added to the wells at various concentrations. A control reaction without the inhibitor is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based assays (e.g., ELISA, HTRF): Using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the general workflow for SAR studies and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: General workflow for the structure-activity relationship (SAR) studies of this compound derivatives.
Caption: Hypothetical signaling pathways potentially inhibited by this compound derivatives.
References
Unveiling the Selectivity Profile: A Comparative Guide to 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine and Alternative Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive cross-reactivity and selectivity profile for the imidazo[4,5-b]pyridine class of compounds, with a focus on derivatives structurally related to 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine. Due to the limited publicly available data on this specific molecule, this comparison utilizes data from a closely related and well-characterized dual FLT3/Aurora kinase inhibitor from the same chemical series, referred to here as Imidazo-Derivative X . This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in kinase inhibitor selection and development.
The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, showing promise in oncology and other therapeutic areas.[1][2][3] Understanding the selectivity of these compounds is paramount for predicting their biological effects, potential off-target toxicities, and overall therapeutic window. This guide compares the kinome-wide selectivity of Imidazo-Derivative X with other established kinase inhibitors targeting similar pathways.
Comparative Selectivity Analysis
To provide a clear comparison of selectivity, the following table summarizes the inhibitory activity of Imidazo-Derivative X against a panel of kinases. For context, we include data for two well-established kinase inhibitors: a potent and selective FLT3 inhibitor and a multi-kinase inhibitor known to target Aurora kinases among others.
| Target Kinase | Imidazo-Derivative X (% Control at 1 µM) | Selective FLT3 Inhibitor (IC50, nM) | Multi-Kinase Inhibitor (IC50, nM) |
| Aurora-A | 3.4 | >1000 | 5 |
| Aurora-B | 1 | >1000 | 18 |
| Aurora-C | 16 | >1000 | 4.5 |
| FLT3 (Wild-Type) | <10 | 1 | 40 |
| FLT3-ITD | <10 | 0.5 | 20 |
| FLT3-D835Y | <10 | 5 | 35 |
| ABL1 | >50 | >1000 | 25 |
| EGFR | >50 | >1000 | 500 |
| VEGFR2 (KDR) | >50 | 200 | 2 |
| KIT | >50 | 50 | 15 |
| PDGFRβ | 4 | 150 | 1 |
| RET | 1.8 | >1000 | 7 |
| JAK2 | 1.3 | >1000 | 250 |
Data for Imidazo-Derivative X is presented as percent of control from a competitive binding assay, where a lower number indicates stronger binding. Data for comparator inhibitors are representative IC50 values from biochemical assays.
Experimental Methodologies
The cross-reactivity data presented in this guide is typically generated using one or more of the following established experimental protocols.
KINOMEscan® Competition Binding Assay
This high-throughput assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The assay is based on the principle of competitive displacement of an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[4][5][6][7][8][9][10][11]
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase.[2][12][13][14][15] The assay utilizes a europium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-binding site. When both are bound, FRET occurs. A test compound that displaces the tracer leads to a decrease in the FRET signal, allowing for the determination of binding affinity.[2][12][13][14][15]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment.[16][17][18][19][20] The principle is based on the ligand-induced thermal stabilization of the target protein. Cells are treated with the test compound, and then subjected to a heat gradient. The binding of the compound stabilizes the target protein, increasing its melting temperature. The amount of soluble protein at different temperatures is then quantified, typically by Western blot or other protein detection methods, to determine the extent of target engagement.[16][17][18][19][20]
Visualizing Kinase Selectivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparative binding profiles of kinase inhibitors.
Caption: KINOMEscan® experimental workflow.
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a versatile platform for the development of potent kinase inhibitors. While specific cross-reactivity data for this compound is not yet publicly available, analysis of closely related compounds such as Imidazo-Derivative X reveals a promising selectivity profile with potent activity against Aurora and FLT3 kinases. The detailed experimental protocols provided herein offer a roadmap for researchers to conduct their own comprehensive profiling studies. This comparative guide underscores the importance of thorough cross-reactivity profiling in the characterization of novel kinase inhibitors to ensure the development of safe and effective therapeutics.
References
- 1. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. scispace.com [scispace.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds such as 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, adherence to established protocols is paramount. This guide provides essential, immediate safety and logistical information to ensure the safe and compliant disposal of this compound.
Immediate Actions and Procedural Workflow
Given the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound, a cautious and compliant approach is mandatory. The following step-by-step procedure outlines the necessary actions to ensure safe handling and disposal.
Step 1: Obtain the Specific Safety Data Sheet (SDS)
The primary and most crucial step is to obtain the SDS for this compound directly from the manufacturer or supplier. This document contains detailed information regarding the compound's hazards, handling, storage, and, most importantly, specific disposal instructions.
Step 2: Consult Your Institution's Environmental Health & Safety (EHS) Department
Once the SDS is obtained, consult with your institution's EHS department. They are the definitive resource for interpreting the SDS and providing guidance on the specific disposal procedures that comply with local, state, and federal regulations.
Step 3: Follow General Disposal Principles for Imidazo[4,5-b]pyridine Analogs
Based on the information available for structurally similar compounds, the following general principles should be applied, pending specific instructions from the SDS and your EHS department:
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted. It should be collected in a designated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name, concentration, and any relevant hazard warnings as indicated in the SDS.
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the chemical waste through an approved and licensed waste disposal contractor.[1] This is the standard and required method for the disposal of such laboratory chemicals.
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals.
Caption: General workflow for laboratory chemical waste disposal.
Quantitative Data
No specific quantitative data for the disposal of this compound is publicly available. All quantitative parameters, such as concentration limits for disposal, will be provided in the compound-specific SDS.
Experimental Protocols
Disposal procedures are operational protocols, not experimental ones. The key "protocol" is to follow the guidance provided in the manufacturer's SDS and your institution's EHS-approved procedures. The general steps are outlined in the "Immediate Actions and Procedural Workflow" section above.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
For immediate reference, this guide provides critical safety, handling, and disposal protocols for 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, tailored for research and drug development professionals.
Hazard Summary
The primary hazards associated with this compound are inferred from its structural components:
-
Pyridine Derivatives : Often toxic and flammable. It is crucial to minimize inhalation of vapors and prevent skin contact.[1][2] Work should be conducted in a well-ventilated area.[1][2][3]
-
Brominated Compounds : Can be irritating to the skin, eyes, and respiratory system. Long-term exposure may have other health effects.
Given these potential hazards, appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a fume hood) | Safety goggles with side-shields[3] | Nitrile or butyl rubber gloves[1][2] | Laboratory coat[1][2] | Not generally required if handled in a certified chemical fume hood[2][3] |
| Conducting Reactions (in a fume hood) | Safety goggles and/or face shield[2] | Nitrile or butyl rubber gloves[1][2] | Laboratory coat[1][2] | Not generally required if handled in a certified chemical fume hood[2][3] |
| Handling Outside of a Fume Hood (e.g., transport) | Safety goggles[1] | Nitrile or butyl rubber gloves[1] | Laboratory coat[1] | Recommended if ventilation is inadequate |
| Spill Cleanup | Safety goggles and face shield[2] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges |
Operational and Disposal Plans
Standard Handling Procedure
-
Preparation : Before handling, ensure that a certified chemical fume hood is operational.[1] An emergency eyewash station and safety shower must be readily accessible.[2]
-
PPE : Don the appropriate PPE as outlined in the table above. For routine handling, this includes a lab coat, safety goggles, and nitrile or butyl rubber gloves.[1][2]
-
Engineering Controls : All work with this compound, including weighing and preparing solutions, should be performed in a chemical fume hood to minimize inhalation exposure.[2][3]
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] Keep the container tightly closed.[2][3]
-
Decontamination : After handling, wipe down the work area with an appropriate solvent, followed by washing with soap and water.
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.
-
Eye Contact : Rinse eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately.[1] If breathing is difficult, seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response
-
Evacuation : In case of a large spill, evacuate the immediate area and alert colleagues.[2]
-
Ventilation : Ensure the area is well-ventilated.
-
Containment (for small spills) : For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[2] Do not use combustible materials.
-
Cleanup : Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontamination : Clean the spill area with a suitable solvent and wash with soap and water.[2]
-
Reporting : Report the spill to the laboratory supervisor or safety officer.[2]
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[2]
-
Collection : Collect waste in a designated, properly labeled, and sealed container.
-
Storage : Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[2]
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
